Palosuran
描述
a urotensin-II receptor antagonist; structure in first source
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-[2-(4-benzyl-4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylquinolin-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-19-17-23(21-9-5-6-10-22(21)27-19)28-24(30)26-13-16-29-14-11-25(31,12-15-29)18-20-7-3-2-4-8-20/h2-10,17,31H,11-16,18H2,1H3,(H2,26,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJCYXOCHXWTHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)NCCN3CCC(CC3)(CC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202406 | |
| Record name | Palosuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540769-28-6 | |
| Record name | Palosuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540769-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palosuran [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0540769286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palosuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALOSURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULD9ZKE457 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dichotomy of Renal Cellular Mechanisms: Palosuran and VAP-1 Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide elucidates the mechanism of action of Palosuran in renal cells, clarifying its role as a urotensin-II receptor antagonist. It also addresses a distinct but relevant pathway in renal pathophysiology: the inhibition of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO). This document provides a comprehensive overview of the distinct signaling pathways, summarizes key quantitative data, details experimental protocols, and presents visual diagrams to facilitate a deeper understanding of these two separate therapeutic strategies in the context of renal disease.
Part 1: this compound - A Urotensin-II Receptor Antagonist
This compound (ACT-058362) is a selective, competitive, nonpeptidic antagonist of the human urotensin-II (U-II) receptor (UT receptor).[1][2][3] U-II is a potent vasoconstrictor peptide implicated in the pathophysiology of various cardiovascular and renal diseases, including diabetic nephropathy.[1][4] The U-II system is thought to play a role in renal hemodynamics, proteinuria, and the development of glomerular and tubulointerstitial damage.
Mechanism of Action of this compound in Renal Cells
The primary mechanism of action of this compound in renal cells is the competitive antagonism of the UT receptor. U-II, upon binding to its G protein-coupled receptor (UT receptor), initiates a cascade of intracellular signaling events. This compound blocks this initial binding step, thereby inhibiting the downstream effects of U-II.
In renal cells, the binding of U-II to its receptor can lead to:
-
Calcium Mobilization: Activation of the UT receptor leads to an increase in intracellular calcium concentration ([Ca2+]i).
-
MAPK Phosphorylation: U-II can induce the phosphorylation of mitogen-activated protein kinases (MAPK), a key signaling pathway involved in cell growth, proliferation, and inflammation.
By blocking the UT receptor, this compound is expected to attenuate these U-II-mediated effects in renal cells, potentially leading to renal vasodilation and a reduction in renal damage.
Signaling Pathway of Urotensin-II and Inhibition by this compound
Caption: U-II signaling pathway and its inhibition by this compound.
Quantitative Data on this compound
| Parameter | Species | Cell/Tissue Type | Value | Reference |
| Binding Affinity (Ki) | Human | Recombinant hUT-CHO cells | 5 ± 1 nM | |
| Monkey | Recombinant UT cell membranes | 4 ± 1 nM | ||
| Rat | Recombinant UT cell membranes | >1 µM | ||
| Functional Inhibition (IC50) | Human | Recombinant hUT-CHO cells ([Ca2+]i mobilization) | 323 ± 67 nM | |
| Clinical Trial (Diabetic Nephropathy) | Human | Hypertensive patients with type 2 diabetic nephropathy | No significant effect on albuminuria, blood pressure, GFR, or renal plasma flow | |
| Clinical Trial (Macroalbuminuric, diabetic patients) | Human | Macroalbuminuric, diabetic patients | 24.3% reduction in 24-hour urinary albumin excretion rate |
Experimental Protocols
Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound to the UT receptor.
-
Methodology: Cell membranes from HEK293 cells stably transfected with the UT receptor are incubated with a radiolabeled U-II ligand (e.g., 125I-labeled U-II) and varying concentrations of this compound. The amount of bound radioactivity is measured to determine the concentration of this compound required to inhibit 50% of the radioligand binding (IC50), from which the inhibitory constant (Ki) is calculated.
Intracellular Calcium Mobilization Assay
-
Objective: To assess the functional antagonism of the UT receptor by this compound.
-
Methodology: Recombinant cells expressing the human UT receptor (e.g., hUT-CHO cells) are loaded with a calcium-sensitive fluorescent dye. The cells are then stimulated with U-II in the presence of varying concentrations of this compound. The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader (FLIPR). The IC50 value is determined as the concentration of this compound that inhibits 50% of the U-II-induced calcium mobilization.
Part 2: VAP-1/SSAO Inhibition - A Distinct Anti-fibrotic Mechanism
In contrast to this compound, a separate class of compounds targets the enzyme Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO). VAP-1 is an endothelial-expressed adhesion molecule that also functions as an ectoenzyme. In the kidney, VAP-1 is active in endothelial cells and plays a role in inflammation and the generation of reactive oxygen species (ROS).
Mechanism of Action of VAP-1/SSAO Inhibitors in Renal Cells
VAP-1/SSAO catalyzes the oxidative deamination of primary amines, producing the corresponding aldehyde, hydrogen peroxide (H2O2), and ammonia. The generation of these byproducts contributes to oxidative stress and inflammation, which are key drivers of renal fibrosis.
VAP-1 inhibitors, such as PXS-4728A, block the enzymatic activity of VAP-1. This inhibition leads to a reduction in the production of H2O2 and other pro-inflammatory mediators. The consequences of VAP-1 inhibition in renal cells include:
-
Reduced Oxidative Stress: By preventing the generation of H2O2, VAP-1 inhibitors mitigate oxidative damage to renal tissues.
-
Decreased Inflammation: VAP-1 is involved in leukocyte adhesion and migration. Its inhibition reduces the infiltration of inflammatory cells into the kidney.
-
Anti-fibrotic Effects: By suppressing pro-inflammatory and pro-fibrotic cytokine secretion (e.g., TGF-β1, MCP-1) and reducing extracellular matrix deposition, VAP-1 inhibitors can ameliorate renal fibrosis.
Signaling Pathway of VAP-1/SSAO and Inhibition
Caption: VAP-1/SSAO enzymatic activity and its inhibition.
Quantitative Data on VAP-1/SSAO Inhibition (PXS-4728A)
| Parameter | Model | Treatment | Result | Reference |
| Tubulointerstitial Fibrosis Index | Unilateral Ureteral Obstruction (UUO) in mice | UUO + PXS-4728A (2 mg/kg) | 2.1 ± 0.2 (vs. 3.7 ± 0.2 in UUO) | |
| TGF-β1 Expression | UUO in mice | UUO + PXS-4728A | Similar reduction to telmisartan | |
| MCP-1 Expression | UUO in mice | UUO + PXS-4728A | Similar reduction to telmisartan | |
| Interstitial Leukocyte Accumulation | UUO in mice | UUO + PXS-4728A | Reduced | |
| Interstitial Macrophage Accumulation | UUO in mice | UUO + PXS-4728A | Reduced |
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Model
-
Objective: To induce acute kidney fibrosis to test the efficacy of anti-fibrotic agents.
-
Methodology: In mice, one ureter is surgically ligated to obstruct urine flow, leading to rapid development of tubulointerstitial fibrosis in the obstructed kidney. The contralateral kidney serves as a control. Animals are treated with the VAP-1 inhibitor (e.g., PXS-4728A at 2 mg/kg) or vehicle daily for the duration of the experiment (e.g., 7 days).
Histological Analysis of Renal Fibrosis
-
Objective: To quantify the extent of tubulointerstitial fibrosis.
-
Methodology: Kidneys from the UUO model are harvested, fixed, and stained with Masson's trichrome or picrosirius red to visualize collagen deposition. The degree of fibrosis is then scored by a pathologist blinded to the treatment groups, often on a scale of 0 to 4.
Gene Expression Analysis
-
Objective: To measure the expression of pro-fibrotic and pro-inflammatory genes.
-
Methodology: RNA is extracted from kidney tissue and subjected to quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes such as TGF-β1 and MCP-1.
Immunohistochemistry for Inflammatory Cell Infiltration
-
Objective: To quantify the number of infiltrating leukocytes and macrophages.
-
Methodology: Kidney sections are stained with antibodies specific for leukocyte and macrophage markers (e.g., CD45 for leukocytes, F4/80 for macrophages). The number of positive cells per high-power field is then counted.
Experimental Workflow for VAP-1 Inhibitor Efficacy Study
Caption: Workflow for evaluating a VAP-1 inhibitor in a renal fibrosis model.
Conclusion
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pharmacology of the urotensin-II receptor antagonist this compound (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the urotensin receptor antagonist this compound in hypertensive patients with type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Palosuran: A Technical Guide to Urotensin-II Receptor Antagonism
This document provides a comprehensive technical overview of Palosuran (ACT-058362), a potent and selective antagonist of the urotensin-II (UT) receptor. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of targeting the urotensinergic system.
Introduction: The Urotensin-II System
Urotensin-II (U-II) is a cyclic peptide recognized as the most potent endogenous vasoconstrictor identified to date.[1][2][3] Its biological effects are mediated through the urotensin-II receptor (UT), a G protein-coupled receptor (GPCR) formerly known as GPR14.[1][4] The U-II/UT system is implicated in a variety of physiological processes, and its dysregulation has been linked to several pathological conditions, including cardiovascular and renal diseases. In humans, elevated plasma levels of U-II have been observed in patients with heart failure, renal failure, liver disease, and diabetes.
This compound (ACT-058362): Mechanism of Action
This compound is a nonpeptidic, orally active, and selective antagonist of the human UT receptor. It functions by competitively binding to the UT receptor, thereby inhibiting the downstream signaling cascades initiated by U-II. Studies have shown that this compound antagonizes the specific binding of radiolabeled U-II to cells expressing the human UT receptor and inhibits U-II-induced functional responses such as calcium mobilization and mitogen-activated protein kinase (MAPK) phosphorylation.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species/System | Value | Reference(s) |
| Binding Affinity | |||
| IC50 (vs. ¹²⁵I-U-II) | CHO cell membranes (human UT) | 3.6 nM | |
| IC50 (vs. ¹²⁵I-U-II) | TE 671 cells (human UT) | 46.2 nM | |
| IC50 (vs. ¹²⁵I-U-II) | Recombinant CHO cells (human UT) | 86 nM | |
| Ki | Recombinant cell membranes (human UT) | 5 ± 1 nM | |
| Ki | Recombinant cell membranes (monkey UT) | 4 ± 1 nM | |
| Ki | Recombinant cell membranes (rodent/feline UT) | >1 µM | |
| Functional Antagonism | |||
| IC50 (Calcium Mobilization) | CHO cells (human UT) | 17 nM | |
| IC50 (Calcium Mobilization) | CHO cells (rat UT) | >10,000 nM | |
| IC50 (MAPK Phosphorylation) | Recombinant CHO cells | 150 nM | |
| pD'2 (Rat Aortic Rings) | Isolated rat aortic rings | 5.2 |
Table 2: Human Pharmacokinetic and Clinical Efficacy Data
| Parameter | Study Population | Value/Outcome | Reference(s) |
| Pharmacokinetics | |||
| Absorption | Healthy & Diabetic Patients | Rapidly absorbed | |
| Tmax (Time to Cmax) | Healthy & Diabetic Patients | ~1-3 hours | |
| Apparent Terminal Half-life | Healthy Male Subjects | ~25 hours | |
| Accumulation Factor (125 mg BID) | Macroalbuminuric, Diabetic Patients | 1.7 | |
| Clinical Efficacy | |||
| 24-hour Urinary Albumin Excretion (125 mg BID for 13.5 days) | Macroalbuminuric, Diabetic Patients | 24.3% reduction (P = .014) | |
| 24-hour Urinary Albumin Excretion (125 mg BID for 4 weeks) | Hypertensive, Type 2 Diabetic Nephropathy Patients | No significant effect | |
| Blood Pressure (125 mg BID for 4 weeks) | Hypertensive, Type 2 Diabetic Nephropathy Patients | No significant effect |
Table 3: In Vivo Preclinical Efficacy of this compound
| Animal Model | This compound Treatment | Key Outcomes | Reference(s) |
| Rat Renal Ischemia | 10 mg/kg/h i.v. | Prevented post-ischemic decrease in renal blood flow; reduced acute renal failure. | |
| Streptozotocin-Induced Diabetic Rats | 300 mg/kg/day p.o. for 16 weeks | Improved survival, increased insulin, slowed increases in glycemia and glycosylated hemoglobin. | |
| Gentamicin-Induced Acute Kidney Injury (Rats) | 300 mg/kg p.o. (twice daily) for 8 days | Reduced tubular necrosis and improved total histological score. | |
| Cyclosporine-A-Induced Nephrotoxicity (Rats) | N/A | Improved renal function (decreased serum creatinine, increased creatinine clearance) and normalized kidney histology. |
Signaling Pathways and Visualizations
U-II binding to the UT receptor activates Gαq/11 proteins, initiating a cascade that leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Elevated cytosolic Ca2+ and DAG collectively activate downstream effectors, including protein kinase C (PKC) and various MAPKs (e.g., ERK1/2), ultimately leading to physiological responses such as vasoconstriction and cellular hypertrophy. This compound competitively blocks the initial binding of U-II to the UT receptor, thus inhibiting this entire signaling cascade.
Caption: U-II signaling pathway and the inhibitory action of this compound.
Key Experimental Protocols
This protocol describes a competitive binding assay to determine the affinity of this compound for the human UT receptor.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human UT receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add cell membranes (typically 5-20 µg of protein per well).
-
Add a constant concentration of radioligand, ¹²⁵I-labeled U-II (e.g., 20-50 pM).
-
Add increasing concentrations of unlabeled this compound (or a reference compound) to displace the radioligand.
-
For non-specific binding determination, add a high concentration of unlabeled U-II (e.g., 1 µM).
-
Incubate the plate at room temperature for a prolonged period (e.g., 8 hours) to ensure equilibrium is reached, as this compound exhibits slow binding kinetics.
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific ¹²⁵I-U-II binding) using non-linear regression analysis.
-
This protocol outlines a functional assay to measure this compound's ability to inhibit U-II-induced calcium release.
-
Cell Preparation:
-
Plate CHO cells stably expressing the human UT receptor into black-walled, clear-bottom 96-well microplates and culture until confluent.
-
Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C.
-
-
Antagonist Incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 20-30 minutes) at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Place the microplate into a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of real-time fluorescence measurement.
-
Establish a stable baseline fluorescence reading.
-
Inject a fixed concentration of U-II (typically the EC80 concentration, which gives 80% of the maximal response) into the wells.
-
Immediately measure the transient increase in intracellular calcium concentration by monitoring the change in fluorescence intensity over time (e.g., for 60-120 seconds).
-
-
Data Analysis:
-
Quantify the peak fluorescence response for each well.
-
Normalize the data, setting the response with no antagonist as 100% and the response with no agonist as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This protocol describes a common animal model used to evaluate the efficacy of this compound in the context of diabetic kidney disease.
-
Induction of Diabetes:
-
Use male rats (e.g., Wistar or Sprague-Dawley).
-
Induce diabetes with a single intraperitoneal or intravenous injection of streptozotocin (STZ), typically at a dose of 45-65 mg/kg, dissolved in a citrate buffer.
-
Confirm diabetes 2-3 days post-injection by measuring blood glucose levels; rats with levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and included in the study.
-
-
Treatment Protocol:
-
Divide diabetic rats into a vehicle control group and a this compound treatment group.
-
Administer this compound orally via gavage at a specified dose (e.g., 300 mg/kg/day) for a chronic period, such as 16 weeks.
-
A non-diabetic control group should also be included for comparison.
-
-
Endpoint Measurement:
-
Metabolic Parameters: Monitor body weight, food and water intake, and blood glucose/glycosylated hemoglobin at regular intervals.
-
Renal Function: At the end of the treatment period, place rats in metabolic cages to collect 24-hour urine samples for the measurement of urinary albumin excretion (albuminuria) and creatinine. Collect blood samples to measure serum creatinine and other relevant markers. Calculate creatinine clearance as an estimate of the glomerular filtration rate (GFR).
-
-
Workflow Visualization
Caption: Workflow for an in vivo study of this compound in diabetic rats.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the human urotensin-II receptor with demonstrated activity in both in vitro and in vivo models. Preclinical studies have highlighted its potential renoprotective effects. However, clinical trial results in patients with diabetic nephropathy have been mixed, with one study showing a significant reduction in albuminuria while a subsequent, larger study did not confirm this effect. This technical guide summarizes the core pharmacological data and methodologies associated with this compound, providing a foundation for further research into the therapeutic potential of UT receptor antagonism.
References
- 1. Pharmacology of the urotensin-II receptor antagonist this compound (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human urotensin-II is a potent vasoconstrictor and agonist for the orphan receptor GPR14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
The Role of Palosuran in Diabetic Nephropathy Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease, creating a significant burden on global healthcare systems. The pathophysiology of this condition is complex, involving hemodynamic and metabolic factors that lead to progressive renal damage. The urotensin-II (U-II) system has emerged as a potential therapeutic target due to its potent vasoconstrictor, profibrotic, and trophic effects.[1] U-II and its receptor (UT receptor) are upregulated in the kidneys of patients with diabetic nephropathy, suggesting their involvement in the disease's progression.[1] Palosuran (ACT-058362) is a selective, orally active, nonpeptidic antagonist of the human UT receptor.[2][3] This technical guide provides an in-depth analysis of the role of this compound in preclinical and clinical models of diabetic nephropathy, summarizing key quantitative data, experimental protocols, and signaling pathways.
Mechanism of Action and Signaling Pathway
Urotensin-II, upon binding to its G-protein coupled receptor (UT receptor), activates several downstream signaling cascades implicated in the pathogenesis of diabetic nephropathy. In glomerular mesangial cells, U-II stimulates an increase in intracellular calcium ([Ca2+]i) through the activation of store-operated Ca2+ entry (SOCE), which contributes to cell proliferation and extracellular matrix (ECM) production.[4] This process is mediated by TRPC4 channels and involves the sequential activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and the CREB transcription factor. This compound acts as a competitive antagonist at the UT receptor, blocking the binding of U-II and thereby inhibiting these downstream effects.
Preclinical Data in Diabetic Nephropathy Models
This compound has demonstrated significant renoprotective effects in rodent models of diabetic nephropathy. The most frequently cited model is the streptozotocin (STZ)-induced diabetic rat, which mimics key features of type 1 diabetes.
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Rat Model
A common methodology for inducing diabetes in rats involves the following steps:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Diabetes: A single intravenous or intraperitoneal injection of streptozotocin (STZ), a pancreatic β-cell toxin, is administered at a dose ranging from 45 to 65 mg/kg.
-
Confirmation of Diabetes: Hyperglycemia is confirmed a few days post-injection by measuring blood glucose levels. Animals with glucose levels typically above 16 mmol/L (or ~300 mg/dL) are considered diabetic and included in the study.
-
Treatment: this compound is administered orally, often mixed with food or via gavage, at doses such as 300 mg/kg twice daily. Treatment usually commences after the confirmation of diabetes and continues for several weeks.
-
Assessments: Key parameters evaluated include 24-hour urinary albumin excretion (UAE), renal blood flow, blood pressure, serum creatinine, and histological analysis of kidney tissue for evidence of glomerulosclerosis and tubulointerstitial fibrosis.
Summary of Preclinical Efficacy
In long-term studies with STZ-induced diabetic rats, this compound treatment resulted in marked improvements in both pancreatic and renal function.
| Parameter | Diabetic Control | Diabetic + this compound | Outcome | Reference |
| Survival Rate | Decreased | Improved | This compound improved survival. | |
| Insulin Levels | Decreased | Increased | This compound increased insulin levels. | |
| Glycemia & HbA1c | Increased | Increase slowed | This compound slowed the progression of hyperglycemia. | |
| Renal Blood Flow | Decreased | Increased | This compound increased renal blood flow. | |
| Proteinuria | Progressive Increase | Development delayed | This compound delayed the onset and progression of proteinuria. | |
| Renal Damage | Present | Delayed/Reduced | This compound delayed the development of renal lesions. |
Clinical Data in Diabetic Nephropathy
The promising preclinical data led to the investigation of this compound in patients with diabetic nephropathy. However, the clinical trial results have been less conclusive.
Experimental Protocol: Human Clinical Trial
A key study was a multicenter, randomized, double-blind, placebo-controlled, 2-period crossover trial in hypertensive patients with type 2 diabetic nephropathy.
-
Patient Population: 54 hypertensive patients with type 2 diabetes and nephropathy, characterized by 24-hour albuminuria between 0.5 and 3.0 g and systolic blood pressure >135 mmHg or diastolic blood pressure >85 mmHg. All patients were on stable background therapy with a single renin-angiotensin-aldosterone system (RAAS) blocker (ACE inhibitor or ARB).
-
Study Design: A 2-period crossover design was used. Patients received both this compound and placebo for 4 weeks each, separated by a washout period.
-
Treatment: this compound was administered at a dose of 125 mg twice daily (BID).
-
Primary Endpoints: The primary outcomes were changes in urinary albumin excretion (UAE) and systemic blood pressure.
-
Secondary Endpoints: Glomerular filtration rate (GFR) and renal plasma flow were also assessed.
Summary of Clinical Efficacy
In contrast to the preclinical findings, the 4-week treatment with this compound did not demonstrate a significant beneficial effect in this patient population.
| Parameter | Placebo | This compound (125 mg BID) | Outcome | Reference |
| Urinary Albumin Excretion (UAE) | No significant change | No significant change (Ratio to placebo: 0.99) | This compound did not affect albuminuria. | |
| Systolic Blood Pressure | No significant change | -1.9 mmHg (placebo-corrected) | No significant effect on blood pressure. | |
| Diastolic Blood Pressure | No significant change | -0.2 mmHg (placebo-corrected) | No significant effect on blood pressure. | |
| Glomerular Filtration Rate (GFR) | No significant change | No significant change | This compound did not affect GFR. | |
| Renal Plasma Flow | No significant change | No significant change | This compound did not affect renal plasma flow. |
Note: An earlier, smaller pilot study did report a clinically significant reduction of 24.3% in the 24-hour urinary albumin excretion rate in macroalbuminuric, diabetic patients after 13.5 days of treatment with this compound 125 mg BID. However, the larger, more robust crossover study did not replicate this finding.
Discussion and Future Directions
The discrepancy between the robust positive effects of this compound in preclinical diabetic nephropathy models and the lack of efficacy in a human clinical trial highlights the challenges of translating animal model data to clinical outcomes. Several factors could contribute to this disparity. The 4-week treatment duration in the clinical trial may have been too short to observe potential antifibrotic or structural benefits. Furthermore, all patients in the trial were already receiving RAAS blockade, which may have masked any potential independent effects of urotensin receptor antagonism.
The preclinical studies suggest that the urotensin system is a valid target in the pathophysiology of diabetic kidney disease. However, the clinical trial results with this compound raise questions about the therapeutic potential of this specific agent in patients already on standard-of-care treatment. Future research could explore the effects of urotensin receptor antagonists in different patient populations, over longer treatment durations, or in combination with other therapies. Additionally, investigating the role of this pathway in earlier stages of diabetic kidney disease may be warranted. The significant upregulation of the U-II system in human diabetic nephropathy tissue suggests that it remains a pathway of high interest.
References
- 1. Increased expression of urotensin II and urotensin II receptor in human diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. This compound inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urotensin II-induced store-operated Ca2+ entry contributes to glomerular mesangial cell proliferation and extracellular matrix protein production under high glucose conditions - PMC [pmc.ncbi.nlm.nih.gov]
Palosuran's Selectivity for Human vs. Rat Urotensin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective pharmacology of Palosuran (ACT-058362), a nonpeptidic antagonist of the urotensin-II (UT) receptor. A comprehensive overview of its binding affinity for human versus rat UT receptors, the experimental methodologies used for its characterization, and the associated signaling pathways are detailed herein.
Quantitative Analysis of this compound's Receptor Selectivity
This compound exhibits a marked selectivity for the human urotensin-II receptor over its rat ortholog. This section summarizes the quantitative data from various binding and functional assays, highlighting the significant species-dependent difference in affinity.
Table 1: Binding Affinity of this compound for Human and Rat Urotensin-II Receptors
| Species | Receptor Type | Assay Type | Parameter | Value | Reference |
| Human | Recombinant UT | Radioligand Binding | Ki | 5 ± 1 nM | [1] |
| Human | Recombinant UT | Molecular Binding Assay | Kd | ~ 4 nM | [2] |
| Human | Recombinant UT (intact cells) | Radioligand Binding | Ki | 276 ± 67 nM | [1] |
| Human | Native UT (intact cells) | Radioligand Binding | Ki | 50 ± 3 nM | [1] |
| Rat | Recombinant UT | Radioligand Binding | Ki | > 1 µM | [1] |
| Rat | Recombinant UT | Molecular Binding Assay | Kd | ~ 1,500 nM |
Table 2: Functional Inhibitory Activity of this compound
| Species | Assay Type | Parameter | Value | Reference |
| Human | Calcium Mobilization (hUT-CHO cells) | IC50 | 323 ± 67 nM | |
| Rat | Inhibition of U-II induced aortic ring contraction | pD'2 | 5.2 | |
| Rat | Inhibition of U-II induced aortic ring contraction | Kb | > 10 µM |
The data clearly illustrates that this compound is a potent antagonist of the human UT receptor, with binding affinities in the low nanomolar range in membrane preparations. However, its affinity for the rat UT receptor is substantially lower, with reported binding potencies being over 100 to 400 times weaker. A notable observation is the reduced affinity of this compound in intact human cells compared to isolated cell membranes, suggesting potential cellular factors may influence its binding.
Experimental Protocols
The characterization of this compound's selectivity has been achieved through standard pharmacological assays. The following sections detail the methodologies for the key experiments cited.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibitory constant (Ki) or the dissociation constant (Kd) of this compound for the human and rat UT receptors.
Materials:
-
Cell membranes or whole cells expressing either human or rat urotensin-II receptors.
-
Radiolabeled urotensin-II, typically 125I-U-II.
-
Unlabeled this compound at a range of concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand (125I-U-II) is incubated with the receptor preparation (cell membranes or whole cells) in the presence of increasing concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes and the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response to receptor activation or inhibition.
Objective: To determine the potency of this compound in inhibiting U-II-induced intracellular calcium release.
Procedure:
-
Cells expressing the human UT receptor (e.g., hUT-CHO cells) are loaded with a calcium-sensitive fluorescent dye.
-
The cells are then stimulated with a fixed concentration of urotensin-II in the presence of varying concentrations of this compound.
-
The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader (FLIPR).
-
The IC50 value for this compound's inhibition of the calcium response is then determined.
Objective: To assess the functional antagonism of this compound on U-II-induced vasoconstriction in rat tissue.
Procedure:
-
Aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution.
-
The rings are pre-incubated with either vehicle or varying concentrations of this compound.
-
A cumulative concentration-response curve to urotensin-II is then generated.
-
The antagonistic effect of this compound is quantified by determining the pD'2 value or the Kb (antagonist dissociation constant).
Visualizing Key Pathways and Processes
Urotensin-II Receptor Signaling Pathway
Urotensin-II binding to its G protein-coupled receptor (UT or GPR14) initiates a cascade of intracellular events. The receptor primarily couples to Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic/sarcoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. DAG, along with the elevated intracellular calcium, activates Protein Kinase C (PKC). These initial events lead to the activation of downstream signaling cascades, including the RhoA/ROCK, MAPK (e.g., ERK1/2), and PI3K/Akt pathways, which mediate the various physiological effects of urotensin-II.
References
- 1. This compound inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of the 3D structure for the rat urotensin II receptor and comparison of the antagonist binding sites and binding selectivity between human and rat from atomistic simulations - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Vasoconstrictor Effects of Urotensin-II: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin-II (U-II) is a cyclic peptide that has garnered significant attention in the field of cardiovascular research due to its potent vasoconstrictor activity. Initially isolated from the urophysis of teleost fish, the identification of its human homolog and its cognate G protein-coupled receptor, the UT receptor (formerly known as GPR14), has spurred extensive investigation into its physiological and pathophysiological roles.[1][2] Human U-II is recognized as one of the most potent endogenous vasoconstrictors identified to date, in some cases exhibiting a potency an order of magnitude greater than endothelin-1.[1] This guide provides a comprehensive technical overview of the vasoconstrictor effects of U-II, detailing its signaling pathways, quantitative data on its efficacy in various vascular beds, and the experimental protocols employed to elucidate these mechanisms.
Urotensin-II Receptor and Initial Signaling Events
The vasoconstrictor effects of U-II are primarily mediated by its interaction with the UT receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[3] The UT receptor is predominantly coupled to the Gq/11 family of G proteins.[4] Upon binding of U-II to the UT receptor, a conformational change occurs, leading to the activation of Gq/11. This activation initiates a cascade of intracellular signaling events, the first of which is the stimulation of phospholipase C (PLC).
Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a critical event in the initiation of smooth muscle contraction.
Core Signaling Pathways in Urotensin-II-Mediated Vasoconstriction
The elevation of intracellular calcium and the production of DAG activate several downstream signaling pathways that collectively contribute to the sustained vasoconstrictor response to U-II. The most well-characterized of these are the Protein Kinace C (PKC) and RhoA/Rho-kinase pathways.
Protein Kinase C (PKC) Pathway
Diacylglycerol (DAG), in conjunction with increased intracellular Ca2+, activates Protein Kinase C (PKC). Activated PKC can phosphorylate a variety of substrate proteins involved in smooth muscle contraction. One of the key roles of PKC in this context is the sensitization of the contractile apparatus to Ca2+. This can occur through the inhibition of myosin light chain phosphatase (MLCP), leading to a net increase in the phosphorylation of myosin light chains and, consequently, enhanced contraction at a given Ca2+ concentration. Studies have shown that PKC inhibitors can significantly attenuate U-II-induced vasoconstriction, highlighting the importance of this pathway.
RhoA/Rho-Kinase Pathway
The small GTPase RhoA and its downstream effector, Rho-kinase, play a pivotal role in U-II-mediated vasoconstriction. The precise mechanism of RhoA activation by the UT receptor is still under investigation but is thought to involve G protein-mediated activation of Rho guanine nucleotide exchange factors (RhoGEFs). Activated RhoA (GTP-bound) then stimulates Rho-kinase.
Rho-kinase contributes to vasoconstriction through two primary mechanisms:
-
Inhibition of Myosin Light Chain Phosphatase (MLCP): Similar to PKC, Rho-kinase can phosphorylate the myosin-binding subunit of MLCP, leading to its inhibition. This results in increased myosin light chain phosphorylation and enhanced smooth muscle contraction.
-
Actin Cytoskeleton Reorganization: Rho-kinase can influence the organization of the actin cytoskeleton, which is essential for the maintenance of smooth muscle tone.
The use of Rho-kinase inhibitors, such as Y-27632, has been shown to effectively block U-II-induced arterial smooth muscle contraction, confirming the critical involvement of this pathway.
Quantitative Data on Urotensin-II Vasoconstrictor Potency
The vasoconstrictor potency of U-II varies significantly depending on the species and the specific vascular bed being examined. The following table summarizes key quantitative data from various studies, providing a comparative overview of U-II's efficacy. The potency is typically expressed as the negative logarithm of the molar concentration that produces 50% of the maximum response (-log[EC50] or pEC50), and the maximum response (Emax) is often expressed as a percentage of the contraction induced by a reference agent, such as potassium chloride (KCl).
| Species | Vascular Tissue | -log[EC50] / pEC50 (M) | Emax (% of KCl response) | Reference |
| Rat | Thoracic Aorta | 9.09 ± 0.19 | 143 ± 21 | |
| Rat | Thoracic Aorta | 8.87 ± 0.28 | 68.25 ± 11.59 | |
| Rat | Thoracic Aorta | Not specified | Potent vasoconstrictor | |
| Rat | Carotid Artery | 8.84 ± 0.21 | 67 ± 26 | |
| Rat | Main Pulmonary Artery | 8.55 ± 0.08 | 57.0 ± 6.1 | |
| Dog | Left Circumflex Coronary Artery | 9.46 ± 0.11 | 109 ± 23 | |
| Cynomolgus Monkey | Various Arteries | 8.96 ± 0.15 to 9.92 ± 0.13 | 43 ± 16 to 527 ± 135 | |
| Human | Coronary, Mammary, Radial Arteries | Sub-nanomolar | ~20 | |
| Human | Saphenous and Umbilical Veins | Sub-nanomolar | ~20 |
Experimental Protocols
The elucidation of the vasoconstrictor effects of Urotensin-II and its signaling pathways has relied on a variety of well-established experimental techniques. Below are detailed methodologies for key experiments.
In Vitro Vascular Ring Assay
This ex vivo method is fundamental for assessing the direct contractile or relaxant effects of vasoactive substances on isolated blood vessels.
Objective: To measure the isometric tension of isolated arterial rings in response to cumulative concentrations of Urotensin-II.
Materials:
-
Isolated arteries (e.g., rat thoracic aorta)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Organ bath system with force transducers
-
Data acquisition system
-
Urotensin-II stock solution
-
Potassium chloride (KCl) solution (e.g., 60 mM)
Procedure:
-
Vessel Preparation: Euthanize the animal according to approved ethical protocols. Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.
-
Ring Mounting: Clean the artery of surrounding connective and adipose tissue and cut it into rings of 2-3 mm in length. Mount the rings in the organ baths, with one end attached to a fixed support and the other to a force transducer.
-
Equilibration: Equilibrate the rings for 60-90 minutes in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. During this period, gradually increase the resting tension to an optimal level (e.g., 1.5-2.0 g for rat aorta) and wash the rings every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability. Once a stable contraction is achieved, wash the rings and allow them to return to baseline.
-
Experimental Protocol: After the rings have returned to their resting tension, add cumulative concentrations of Urotensin-II to the organ bath, allowing the response to stabilize at each concentration before adding the next.
-
Data Analysis: Record the tension generated at each concentration. Construct a concentration-response curve by plotting the change in tension against the logarithm of the U-II concentration. Calculate the -log[EC50] and Emax values from this curve.
Measurement of Intracellular Calcium ([Ca2+]i)
This method allows for the direct visualization and quantification of changes in intracellular calcium concentration in response to U-II stimulation in cultured vascular smooth muscle cells (VSMCs).
Objective: To measure U-II-induced changes in [Ca2+]i in VSMCs using a fluorescent calcium indicator.
Materials:
-
Cultured vascular smooth muscle cells (VSMCs)
-
Fluorescent calcium indicator (e.g., Fura-2 AM)
-
Fluorescence microscopy system with an appropriate filter set and a camera
-
Image analysis software
-
Physiological salt solution (PSS)
-
Urotensin-II solution
Procedure:
-
Cell Culture: Plate VSMCs on glass coverslips and grow to an appropriate confluency.
-
Dye Loading: Incubate the cells with a fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) in PSS for 30-60 minutes at room temperature or 37°C.
-
Washing: Wash the cells with PSS to remove the extracellular dye.
-
Imaging: Mount the coverslip on the stage of the fluorescence microscope. Excite the Fura-2 loaded cells at two wavelengths (typically 340 nm and 380 nm) and capture the emission fluorescence at ~510 nm.
-
Stimulation: After recording a stable baseline fluorescence, perfuse the cells with a solution containing Urotensin-II at the desired concentration.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Plot this ratio over time to visualize the calcium transient. The peak and sustained phases of the calcium response can be quantified.
RhoA Activation Assay
This assay is used to determine the level of active, GTP-bound RhoA in VSMCs following stimulation with U-II.
Objective: To measure the amount of active RhoA-GTP in cell lysates using a pull-down assay.
Materials:
-
Cultured VSMCs
-
Lysis buffer
-
Rhotekin-RBD (Rho-binding domain of Rhotekin) beads
-
SDS-PAGE and Western blotting reagents
-
Anti-RhoA antibody
Procedure:
-
Cell Treatment: Culture VSMCs and treat with Urotensin-II for the desired time.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer to release the cellular proteins.
-
Pull-down of Active RhoA: Incubate the cell lysates with Rhotekin-RBD beads. The Rhotekin-RBD specifically binds to the active, GTP-bound form of RhoA.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an anti-RhoA antibody to detect the amount of active RhoA.
-
Total RhoA Determination: Run a parallel Western blot on a portion of the total cell lysate to determine the total amount of RhoA protein.
-
Data Analysis: Quantify the band intensities from the Western blots. The level of RhoA activation is expressed as the ratio of active RhoA (pulled down) to total RhoA.
Visualizations
Signaling Pathway Diagram
References
- 1. Contractile responses to human urotensin-II in rat and human pulmonary arteries: effect of endothelial factors and chronic hypoxia in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human urotensin-II is an endothelium-dependent vasodilator in rat small arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urotensin-II promotes vascular smooth muscle cell proliferation through store-operated calcium entry and EGFR transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential vasoconstrictor activity of human urotensin-II in vascular tissue isolated from the rat, mouse, dog, pig, marmoset and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Palosuran: A Pharmacological Probe for the Urotensin System
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Palosuran (ACT-058362), a selective, non-peptidic antagonist of the human urotensin-II receptor (UT receptor). This compound has been instrumental as a pharmacological tool to elucidate the physiological and pathophysiological roles of the urotensin system, a network implicated in a range of cardiovascular, renal, and metabolic disorders. This document details the pharmacological properties of this compound, including its binding affinity and functional activity, and provides a thorough description of the experimental protocols used to characterize this compound. Furthermore, it outlines the key signaling pathways of the urotensin system that are modulated by this compound. This guide is intended for researchers, scientists, and drug development professionals investigating the urotensin system and its potential as a therapeutic target.
Introduction to the Urotensin System
The urotensin system is comprised of the peptide ligand urotensin-II (U-II), its receptor (UT receptor, formerly known as GPR14), and the urotensin-related peptide (URP). U-II, a cyclic peptide, is recognized as one of the most potent endogenous vasoconstrictors identified to date[1][2]. The UT receptor is a G protein-coupled receptor (GPCR) that is widely expressed in various tissues, including the cardiovascular system, kidneys, pancreas, and central nervous system[3][4][5]. The activation of the UT receptor by U-II initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway, leading to a variety of physiological responses.
The urotensin system is implicated in the pathophysiology of several diseases, including hypertension, heart failure, atherosclerosis, diabetes, and renal dysfunction. Elevated plasma levels of U-II have been observed in patients with these conditions, suggesting a potential role for the urotensin system in disease progression. Consequently, the UT receptor has emerged as a promising therapeutic target, and the development of selective antagonists is of significant interest for pharmacological research and drug development.
This compound: A Selective UT Receptor Antagonist
This compound (ACT-058362) is an orally active, selective, and competitive non-peptidic antagonist of the human UT receptor. Its chemical name is 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt. This compound has been extensively used as a pharmacological tool to investigate the roles of the urotensin system in various preclinical and clinical settings.
Mechanism of Action
This compound exerts its effect by competitively binding to the human UT receptor, thereby preventing the binding of the endogenous ligand U-II and inhibiting its downstream signaling effects. Studies have shown that this compound antagonizes U-II-induced intracellular calcium mobilization and mitogen-activated protein kinase (MAPK) phosphorylation.
Quantitative Pharmacological Data
The following tables summarize the quantitative data on this compound's binding affinity and functional antagonism at the urotensin receptor.
Table 1: In Vitro Binding Affinity of this compound
| Preparation | Species | Radioligand | Parameter | Value | Reference |
| Recombinant CHO Cell Membranes | Human | [¹²⁵I]hU-II | Ki | 5 ± 1 nM | |
| Recombinant CHO Cell Membranes | Monkey | [¹²⁵I]hU-II | Ki | 4 ± 1 nM | |
| Recombinant CHO Cell Membranes | Rat | [¹²⁵I]hU-II | Ki | >1 µM | |
| Recombinant CHO Cell Membranes | Mouse | [¹²⁵I]hU-II | Ki | >1 µM | |
| Intact Recombinant CHO Cells | Human | [¹²⁵I]hU-II | Ki | 276 ± 67 nM | |
| TE-671 Cells (human) | Human | [¹²⁵I]hU-II | IC₅₀ | 46.2 nM | |
| Recombinant CHO Cells | Human | [¹²⁵I]hU-II | IC₅₀ | 86 nM |
Table 2: In Vitro Functional Antagonism of this compound
| Assay | Cell/Tissue Type | Species | Agonist | Parameter | Value | Reference |
| Calcium Mobilization | Recombinant hUT-CHO Cells | Human | hU-II | IC₅₀ | 323 ± 67 nM | |
| Calcium Mobilization | Recombinant rUT-CHO Cells | Rat | hU-II | IC₅₀ | >10,000 nM | |
| MAPK Phosphorylation | Recombinant CHO Cells | Human | hU-II | IC₅₀ | 150 nM | |
| Aortic Ring Contraction | Isolated Rat Aorta | Rat | U-II | pD'(2) | 5.2 | |
| Aortic Ring Contraction | hUT Transgenic Mouse Aorta | Humanized Mouse | U-II | Kb | 2.2 ± 0.6 µM |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Tmax | t½ | Accumulation Factor | Reference |
| Healthy Humans | Multiple Doses (up to 500 mg b.i.d.) | Oral | ~1 hour | ~25 hours | ~2.5 | |
| Diabetic Patients | 125 mg b.i.d. | Oral | 1 hour | - | 1.7 | |
| Rats | 10 mg/kg/h | IV | - | - | - |
Urotensin System Signaling Pathways
The binding of U-II to the UT receptor activates several downstream signaling cascades. This compound, as an antagonist, blocks these pathways.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay
This protocol is for a competitive radioligand binding assay to determine the affinity of this compound for the UT receptor.
Methodology:
-
Membrane Preparation: Cell membranes from cells recombinantly expressing the human or rat UT receptor (e.g., CHO cells) or from tissues endogenously expressing the receptor are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
Assay Components:
-
Binding Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Radioligand: [¹²⁵I]-labeled human U-II ([¹²⁵I]hU-II) at a fixed concentration (e.g., 0.1 nM).
-
Competitor: this compound at a range of concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled U-II (e.g., 1 µM).
-
-
Incubation: The assay is performed in a 96-well plate. Cell membranes are incubated with the radioligand and varying concentrations of this compound in the binding buffer.
-
Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C) with gentle agitation.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ value of this compound. The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure the inhibitory effect of this compound on U-II-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture: Cells expressing the UT receptor (e.g., CHO-hUT) are seeded into black-walled, clear-bottom 96-well plates and cultured to confluence.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 1 hour at 37°C). A probenecid solution may be included to prevent dye leakage.
-
Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Varying concentrations of this compound are added to the wells, and the cells are pre-incubated for a short period.
-
Agonist Stimulation: A solution of U-II is then added to the wells to stimulate the receptor and induce an increase in intracellular calcium.
-
Fluorescence Measurement: The FLIPR instrument measures the fluorescence intensity before and after the addition of the agonist in real-time. The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data are then plotted against the log of the this compound concentration and fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.
MAPK (ERK1/2) Phosphorylation Assay
This protocol outlines the use of Western blotting to assess the inhibitory effect of this compound on U-II-induced phosphorylation of ERK1/2.
Methodology:
-
Cell Culture and Treatment: Cells expressing the UT receptor are grown to near confluence and then serum-starved to reduce basal MAPK activity. The cells are pre-incubated with different concentrations of this compound before being stimulated with U-II for a short period (e.g., 5-10 minutes).
-
Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The membrane is then stripped and re-probed with a primary antibody for total ERK1/2 to ensure equal protein loading.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Data Analysis: The intensity of the p-ERK1/2 bands is quantified and normalized to the intensity of the total ERK1/2 bands. The inhibitory effect of this compound is determined by comparing the normalized p-ERK1/2 levels in the presence and absence of the antagonist.
In Vivo Model of Renal Ischemia-Reperfusion Injury in Rats
This protocol describes a model to evaluate the protective effects of this compound against renal injury induced by ischemia-reperfusion.
Methodology:
-
Animal Preparation: Male rats (e.g., Sprague-Dawley) are anesthetized, and their body temperature is maintained at 37°C.
-
Surgical Procedure: A midline or flank incision is made to expose the renal pedicles. In a bilateral model, both renal arteries are occluded with non-traumatic vascular clamps for a specific duration (e.g., 45 minutes) to induce ischemia. In a unilateral model, one renal artery is clamped, and the contralateral kidney may be removed.
-
Drug Administration: this compound or vehicle is administered intravenously or orally before, during, or after the ischemic period.
-
Reperfusion: The clamps are removed to allow blood flow to be restored to the kidneys.
-
Post-operative Care: The incision is closed, and the animals are allowed to recover with appropriate post-operative care, including analgesia.
-
Assessment of Renal Function and Injury: At various time points after reperfusion (e.g., 24 hours, 48 hours), blood and urine samples are collected to measure markers of renal function, such as serum creatinine and blood urea nitrogen (BUN). The kidneys may also be harvested for histological analysis to assess the extent of tubular necrosis and other signs of injury.
Clinical Application: Diabetic Nephropathy
This compound has been investigated in clinical trials for its potential therapeutic effects in diabetic nephropathy.
Summary of a Clinical Trial Protocol:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, 2-period crossover study.
-
Patient Population: Hypertensive patients with type 2 diabetic nephropathy and macroalbuminuria, who are on stable treatment with an ACE inhibitor or an angiotensin receptor blocker.
-
Intervention: Patients received this compound (e.g., 125 mg twice daily) and a placebo for a defined period (e.g., 4 weeks each), with a washout period in between.
-
Primary Endpoints: The primary endpoints were typically the change in 24-hour urinary albumin excretion rate and the change in blood pressure.
-
Secondary Endpoints: Secondary endpoints included changes in glomerular filtration rate (GFR), renal plasma flow, and safety and tolerability assessments.
While preclinical studies in animal models of diabetic nephropathy showed promising renoprotective effects of this compound, the clinical trial results in humans did not demonstrate a significant effect on albuminuria or blood pressure in the studied patient population.
Conclusion
This compound has proven to be an invaluable pharmacological tool for probing the complex roles of the urotensin system. Its selectivity for the human UT receptor has allowed for a more precise dissection of the system's involvement in various physiological and pathological processes. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to design and execute further studies aimed at understanding the urotensin system and exploring its therapeutic potential. While the clinical development of this compound for diabetic nephropathy did not meet its primary endpoints, the knowledge gained from its use continues to inform the field and guide the development of future UT receptor modulators.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the urotensin receptor antagonist this compound in hypertensive patients with type 2 diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 5. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
Methodological & Application
Application Notes: Palosuran In Vitro Assays in CHO Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palosuran (ACT-058362) is a potent, selective, and orally active nonpeptidic antagonist of the human urotensin-II (UT) receptor.[1][2][3] Urotensin-II (U-II) is a cyclic peptide recognized as the most potent endogenous vasoconstrictor identified to date.[1][4] It exerts its effects by binding to a specific G protein-coupled receptor (GPCR), the UT receptor (formerly known as GPR14). The urotensinergic system is implicated in a variety of physiological and pathological processes, including cardiovascular regulation, renal function, and diabetes. Chinese Hamster Ovary (CHO) cells are a robust and widely used platform for studying GPCRs due to their ease of culture and transfection, making them an ideal system for characterizing the pharmacological properties of UT receptor antagonists like this compound.
These application notes provide detailed protocols for conducting in vitro assays to evaluate the efficacy of this compound in CHO cells stably expressing the recombinant human UT receptor (hUT). The assays described include radioligand binding, calcium mobilization, and Mitogen-Activated Protein Kinase (MAPK) phosphorylation.
Mechanism of Action and Signaling Pathway
Urotensin-II binds to the UT receptor, which primarily couples to Gαq/11 G-proteins. This activation stimulates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events culminate in downstream cellular responses, including the activation of the MAPK/ERK signaling cascade. This compound acts as a competitive antagonist, blocking the binding of U-II to the UT receptor and thereby inhibiting these downstream signaling events.
Data Presentation: Pharmacological Profile of this compound
The inhibitory activity of this compound has been quantified in various CHO cell-based assays. The following table summarizes the reported potency values.
| Assay Type | Cell/Membrane Preparation | Parameter | This compound Potency | Citation(s) |
| Radioligand Binding | CHO cell membranes (human UT) | IC₅₀ | 3.6 nM | |
| Radioligand Binding | Recombinant CHO cells (human UT) | IC₅₀ | 86 nM | |
| Radioligand Binding | Recombinant CHO cells (human UT) | Kᵢ | 276 ± 67 nM | |
| Calcium Mobilization | Recombinant CHO cells (human UT) | IC₅₀ | 17 nM | |
| Calcium Mobilization | Recombinant hUT-CHO cells | IC₅₀ | 323 ± 67 nM | |
| MAPK Phosphorylation | Recombinant CHO cells (human UT) | IC₅₀ | 150 nM |
Experimental Workflow Overview
The general workflow for assessing this compound's antagonist activity involves cell seeding, pre-incubation with the antagonist, stimulation with the U-II agonist, and subsequent signal detection and analysis.
Experimental Protocols
Cell Culture and Maintenance
This protocol is foundational for all subsequent assays.
-
Cell Line: CHO-K1 cells stably expressing the human urotensin-II receptor (hUT-CHO).
-
Culture Medium: DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use a 0.05% Trypsin-EDTA solution for cell detachment.
Radioligand Binding Assay
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the UT receptor.
-
Materials:
-
hUT-CHO cells or membranes prepared from them.
-
Binding Buffer: (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, 0.1% BSA).
-
Radioligand: ¹²⁵I-labeled U-II.
-
Competitor: this compound (serial dilutions).
-
Non-specific control: High concentration of unlabeled U-II.
-
Scintillation counter or gamma counter.
-
-
Protocol (Whole Cells):
-
Seed hUT-CHO cells in a 24-well plate and grow to confluency.
-
Wash cells once with ice-cold Binding Buffer.
-
Add 20 pM ¹²⁵I-U-II to each well.
-
Add increasing concentrations of this compound to competitor wells. Add unlabeled U-II (e.g., 1 µM) to non-specific binding wells.
-
Incubate the plate for 8 hours at 4°C.
-
Aspirate the buffer and wash the wells three times with ice-cold PBS to remove unbound radioligand.
-
Lyse the cells with 0.1 M NaOH and transfer the lysate to counting tubes.
-
Measure radioactivity using a gamma counter.
-
Calculate specific binding by subtracting non-specific counts from total counts and determine the IC₅₀ value for this compound.
-
Calcium Mobilization Assay
This functional assay measures the inhibition of U-II-induced intracellular calcium release by this compound.
-
Materials:
-
hUT-CHO cells.
-
Assay Buffer: Hanks' balanced salt solution with 20 mM HEPES and 0.1% BSA.
-
Calcium-sensitive dye: Fluo-3 AM or Fluo-4 AM.
-
Agonist: Human U-II.
-
Antagonist: this compound (serial dilutions).
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader.
-
-
Protocol:
-
Seed hUT-CHO cells in a 96-well, black-walled, clear-bottom plate and grow to a confluent monolayer.
-
Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-3) in Assay Buffer for 1 hour at 37°C.
-
Wash the cells gently with Assay Buffer to remove excess dye.
-
Place the plate in the FLIPR instrument.
-
Add serial dilutions of this compound to the wells and pre-incubate for 20 minutes.
-
Initiate fluorescence reading and add human U-II (at a final concentration of ~EC₈₀, e.g., 3-30 nM) to stimulate calcium release.
-
Measure the fluorescence output at 500-560 nm.
-
Determine the inhibitory effect of this compound and calculate the IC₅₀ from the concentration-response curve.
-
MAPK (ERK1/2) Phosphorylation Assay
This assay quantifies the inhibition of U-II-induced phosphorylation of ERK1/2, a key downstream signaling event.
-
Materials:
-
hUT-CHO cells.
-
Starvation Medium: Serum-free culture medium with 1 mg/ml fatty acid-free BSA.
-
Agonist: Human U-II.
-
Antagonist: this compound (serial dilutions).
-
Cell lysis buffer.
-
ELISA kit for phosphorylated ERK1/2 (pERK1/2) or antibodies for Western Blot analysis.
-
-
Protocol (ELISA-based):
-
Seed hUT-CHO cells in a 12-well plate and grow overnight.
-
Starve the cells by replacing the growth medium with Starvation Medium for 4 hours.
-
Pre-incubate the cells with different concentrations of this compound for 20 minutes.
-
Stimulate the cells with human U-II (e.g., 3 nM) for 5 minutes.
-
Immediately aspirate the medium and lyse the cells on ice.
-
Collect the cell lysates and determine the protein concentration.
-
Use a pERK1/2 ELISA kit according to the manufacturer's instructions to quantify the level of phosphorylated ERK1/2 in each sample.
-
Normalize the pERK levels to total protein concentration.
-
Plot the inhibition of pERK activation against the concentration of this compound to determine the IC₅₀ value.
-
References
- 1. Pharmacology of the urotensin-II receptor antagonist this compound (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Oral Administration of Palosuran in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palosuran (also known as ACT-058362) is a potent and selective, orally active antagonist of the human urotensin-II (U-II) receptor.[1] U-II is a cyclic peptide and is considered one of the most potent vasoconstrictors known.[1] It mediates its effects through a G-protein-coupled receptor (GPCR), the UT receptor. The U-II/UT receptor system has been implicated in a variety of physiological and pathophysiological processes, including cardiovascular function, renal function, and glucose metabolism. Consequently, antagonism of the UT receptor with agents like this compound has been investigated as a potential therapeutic strategy for conditions such as diabetic nephropathy and hypertension.
These application notes provide a summary of the available data on the oral administration of this compound in animal studies, with a focus on experimental protocols and quantitative data.
Data Presentation
In Vivo Efficacy in a Rat Model of Diabetes
Study Objective: To investigate the effects of chronic oral treatment with this compound in a streptozotocin (STZ)-induced diabetic rat model.
Animal Model: Male Wistar rats with STZ-induced diabetes.[2]
Treatment: this compound administered orally at a dose of 300 mg/kg/day for 6 to 16 weeks.[2]
Key Findings: Long-term oral administration of this compound in diabetic rats resulted in improved survival, increased insulin levels, and a reduction in the progression of hyperglycemia, glycosylated hemoglobin (HbA1c), and serum lipids.[1] Furthermore, this compound treatment led to increased renal blood flow and a delay in the onset of proteinuria and renal damage.
| Parameter | Control (Diabetic) | This compound (300 mg/kg/day, p.o.) | Outcome | Reference |
| Survival | Decreased | Improved | Positive | |
| Insulin Levels | Decreased | Increased | Positive | |
| Glycemia | Increased | Increase slowed | Positive | |
| Glycosylated Hemoglobin (HbA1c) | Increased | Increase slowed | Positive | |
| Serum Lipids | Increased | Increase slowed | Positive | |
| Renal Blood Flow | Not specified | Increased | Positive | |
| Proteinuria | Developed | Development delayed | Positive | |
| Renal Damage | Developed | Development delayed | Positive |
Note: Specific quantitative values for the parameters listed above are not consistently available in the reviewed literature. The table reflects the qualitative outcomes reported.
Pharmacokinetic and Toxicological Data
Despite extensive literature searches, specific quantitative data for the oral pharmacokinetics (Cmax, Tmax, AUC, bioavailability) and oral toxicity (LD50, NOAEL) of this compound in animal models were not available in the public domain at the time of this review. Human pharmacokinetic studies have been conducted, but direct animal oral pharmacokinetic and toxicity data remain unpublished.
Experimental Protocols
Induction of Diabetes in Rats using Streptozotocin (STZ)
This protocol describes the induction of diabetes in rats, a common model for studying the effects of anti-diabetic compounds like this compound.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Male Wistar rats (or other appropriate strain)
-
Glucometer and test strips
-
Syringes and needles for injection
Procedure:
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. Protect the solution from light.
-
The dose of STZ can vary, but a single intraperitoneal (i.p.) injection of 55 mg/kg is commonly used to induce diabetes in rats.
-
Administer the STZ solution to the rats via i.p. injection.
-
Three days post-injection, measure the blood glucose levels of the rats from a tail vein blood sample using a glucometer.
-
Rats with blood glucose levels above 250 mg/dL are typically considered diabetic and can be included in the study.
Oral Administration of this compound by Gavage
This protocol outlines the procedure for daily oral administration of this compound to rats.
Materials:
-
This compound (ACT-058362)
-
Vehicle for suspension (e.g., distilled water, methylcellulose solution)
-
Oral gavage needles (stainless steel or flexible)
-
Syringes
-
Animal balance
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration. For example, to achieve a dose of 300 mg/kg, the concentration of the suspension will depend on the volume to be administered.
-
Weigh each rat to determine the precise volume of the this compound suspension to be administered.
-
Gently restrain the rat.
-
Measure the correct length of the gavage needle (from the tip of the rat's nose to the last rib) to ensure direct delivery to the stomach and avoid entry into the trachea.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.
-
Slowly administer the this compound suspension.
-
Withdraw the gavage needle and return the rat to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure.
-
This procedure is repeated daily for the duration of the study (e.g., 6 or 16 weeks).
Visualizations
Urotensin-II Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of urotensin-II to its receptor, which is antagonized by this compound.
Caption: Urotensin-II signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Oral this compound Administration in Diabetic Rats
This diagram outlines the key steps in an animal study investigating the effects of oral this compound.
Caption: Workflow for evaluating oral this compound in a diabetic rat model.
References
- 1. Effect of the urotensin-II receptor antagonist this compound on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of the urotensin-II receptor antagonist this compound treatment on the corpora cavernosa of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Palosuran Solution for In-Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palosuran (ACT-058362) is a potent and selective antagonist of the urotensin-II (U-II) receptor, a G protein-coupled receptor implicated in a variety of physiological processes, including vasoconstriction and cellular growth.[1][2] As a nonpeptidic and orally active compound, this compound is a valuable tool for investigating the pathophysiological roles of the urotensin system in various disease models.[3][4] These application notes provide detailed protocols for the preparation of this compound solutions for in vivo experimental use, ensuring consistency and reproducibility in research settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 1-[2-(4-benzyl-4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylquinolin-4-yl)urea | [5] |
| Molecular Formula | C25H30N4O2 | |
| Molecular Weight | 418.53 g/mol | |
| Appearance | Solid | |
| CAS Number | 540769-28-6 |
Solubility and Storage
Proper solubilization and storage are critical for maintaining the integrity and efficacy of this compound.
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥8.95 mg/mL | Gentle warming may be required. | |
| DMSO | 50 mg/mL | Ultrasonic treatment may be needed. Use newly opened, hygroscopic DMSO. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL | Results in a clear solution. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.67 mg/mL | Results in a suspended solution; requires sonication. | |
| 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL | Results in a clear solution. |
Storage Conditions: this compound should be stored as a solid at -20°C. Stock solutions can be stored at -20°C for several months.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing this compound solutions for common in vivo administration routes.
Protocol 1: Preparation of this compound Solution for Oral Administration (Clear Solution)
This protocol is suitable for studies requiring a clear solution for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Water bath or heating block
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add 10% of the final desired volume of DMSO to the this compound powder.
-
Vortex thoroughly to dissolve the powder. Gentle warming (e.g., 37°C) and/or sonication can be used to aid dissolution if precipitation occurs.
-
Add 40% of the final desired volume of PEG300 and vortex until the solution is homogenous.
-
Add 5% of the final desired volume of Tween-80 and vortex thoroughly.
-
Finally, add 45% of the final desired volume of sterile saline and vortex until a clear, homogenous solution is achieved.
Protocol 2: Preparation of this compound Solution for Intravenous Administration
This protocol is adapted for preparing a clear solution suitable for intravenous injection. Note that for intravenous administration, the concentration of DMSO should be kept to a minimum to avoid toxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
For the final working solution, dilute the DMSO stock solution with sterile saline to the desired final concentration. It is crucial to ensure the final concentration of DMSO is low and well-tolerated by the animal model.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
-
A study by Clozel et al. (2004) administered this compound intravenously at a dose of 10 mg/kg/h in rats.
Signaling Pathways Modulated by this compound
This compound, as a urotensin-II receptor antagonist, influences several downstream signaling pathways.
Caption: this compound inhibits the Urotensin-II receptor, affecting multiple pathways.
This compound has been shown to inhibit U-II-induced calcium mobilization and mitogen-activated protein kinase (MAPK) phosphorylation. In the context of diabetic erectile dysfunction, this compound treatment has been observed to affect the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) and RhoA/ROCK signaling pathways. Furthermore, research in glucocorticoid-induced skeletal muscle atrophy indicates that this compound can activate the PI3K/AKT/mTOR pathway.
Experimental Workflow for Solution Preparation
The following diagram illustrates a generalized workflow for preparing a this compound solution for in vivo experiments.
Caption: Workflow for preparing this compound solution for in vivo experiments.
Administration in Animal Models
This compound has been administered in various animal models, primarily rats, through different routes.
| Animal Model | Administration Route | Dosage | Study Focus | Reference |
| Rats | Intravenous (i.v.) | 10 mg/kg/h | Renal Ischemia | |
| Streptozotocin-induced diabetic rats | Oral (p.o.) | 300 mg/kg/day for 16 weeks | Pancreatic and Renal Function | |
| Diabetic rats | Not specified | Not specified | Erectile Dysfunction | |
| Mice | Not specified | Not specified | Skeletal Muscle Atrophy |
Common routes of administration for preclinical studies include oral, intravenous, and subcutaneous injections. The choice of administration route will depend on the specific experimental design and pharmacokinetic considerations.
Disclaimer
This document is intended for research use only and is not a guide for clinical or veterinary use. All procedures should be carried out by trained personnel in accordance with institutional and national guidelines for animal care and use.
References
- 1. Pharmacology of the urotensin-II receptor antagonist this compound (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of the urotensin-II receptor antagonist this compound on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C25H30N4O2 | CID 10173280 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Urotensin-II Receptor Antagonists Using a Calcium Mobilization Assay with Palosuran
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urotensin-II (U-II) is a potent vasoactive peptide that exerts its effects through the urotensin-II receptor (UT), a G protein-coupled receptor (GPCR).[1][2] The activation of the UT receptor is linked to a variety of physiological and pathophysiological processes, including cardiovascular function, stress, and renal function.[3][4] The signaling cascade initiated by U-II binding to its receptor primarily involves the Gαq subunit, leading to the activation of phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in numerous cellular pathways.
Palosuran (ACT-058362) is a potent and selective antagonist of the human urotensin-II receptor. It competitively inhibits the binding of U-II to the UT receptor and has been shown to block U-II-induced intracellular calcium mobilization. This makes this compound an invaluable tool for studying the urotensinergic system and for the development of novel therapeutics targeting this pathway.
This application note provides a detailed protocol for a high-throughput calcium mobilization assay to screen for and characterize UT receptor antagonists, using this compound as a reference compound. The assay utilizes a fluorescent calcium indicator to measure changes in intracellular calcium concentrations in response to U-II stimulation in the presence and absence of potential antagonists.
Signaling Pathway
The activation of the urotensin-II receptor by its ligand, urotensin-II, initiates a signaling cascade that results in the mobilization of intracellular calcium. This process is a hallmark of Gq-coupled GPCR activation.
Caption: Urotensin-II signaling pathway leading to calcium mobilization.
Experimental Workflow
The following diagram outlines the key steps in the calcium mobilization assay for screening UT receptor antagonists.
Caption: Experimental workflow for the calcium mobilization assay.
Materials and Methods
Reagents and Materials
-
Cells expressing the human urotensin-II receptor (e.g., recombinant CHO or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (ACT-058362)
-
Urotensin-II (human)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Probenecid (optional, for cell lines with active organic anion transporters)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Automated fluorometric plate reader (e.g., FLIPR, FlexStation)
Experimental Protocol
-
Cell Seeding:
-
Culture cells expressing the UT receptor to 80-90% confluency.
-
Harvest the cells and resuspend them in culture medium at a density of 40,000-80,000 cells/well for a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution. For a 96-well plate, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127 in 10 mL of Assay Buffer. If required, add probenecid to a final concentration of 2.5 mM.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Allow the plate to equilibrate to room temperature for 15-30 minutes, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and other test compounds in Assay Buffer at a concentration that is 4-fold the final desired concentration.
-
Prepare the Urotensin-II agonist solution at its EC₈₀ concentration for antagonist testing.
-
-
Fluorescence Measurement (Antagonist Screening):
-
Place the cell plate and the compound plate into the automated fluorometric plate reader.
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the test compounds (including this compound as a positive control) and incubate for a predetermined time (e.g., 5-15 minutes).
-
Inject the Urotensin-II agonist (at EC₈₀) and record the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the response of a maximal concentration of U-II (100%) and buffer alone (0%).
-
For antagonists like this compound, plot the normalized response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response).
-
Data Presentation
The inhibitory effect of this compound on U-II-induced calcium mobilization can be quantified and summarized in the following table. The provided data is based on published findings.
| Cell Line | Agonist | Antagonist | IC₅₀ (nM) |
| CHO cells expressing human UT receptor | human U-II | This compound | 17 |
| CHO cells expressing rat UT receptor | human U-II | This compound | >10000 |
| TE 671 cells (human) | 125I-U-II (binding) | This compound | 46.2 |
| Recombinant CHO cells (binding) | 125I-U-II (binding) | This compound | 86 |
Conclusion
The calcium mobilization assay is a robust and reliable method for studying Gq-coupled GPCRs like the urotensin-II receptor. This compound serves as an excellent positive control for validating the assay and for the identification and characterization of novel UT receptor antagonists. The detailed protocol and workflow provided in this application note offer a comprehensive guide for researchers and drug development professionals working in this area. The significant difference in this compound's potency between human and rat UT receptors highlights the importance of using appropriate species-specific reagents and cell lines in drug discovery programs.
References
- 1. Urotensin-II - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of the urotensin-II receptor antagonist this compound (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for MAPK Phosphorylation Inhibition Assay Using Palosuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade of protein kinases that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1][2][3][4][5] Dysregulation of this pathway is implicated in numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. This document provides detailed application notes and protocols for an in vitro assay to assess the inhibitory potential of Palosuran on MAPK phosphorylation.
This compound (also known as ACT-058362) is a potent and selective antagonist of the urotensin-II (U-II) receptor. Urotensin-II, a cyclic peptide, is one of the most potent vasoconstrictors identified and exerts its effects through the G protein-coupled urotensin receptor (UT receptor). Activation of the UT receptor by U-II has been shown to induce MAPK phosphorylation. Therefore, by antagonizing the UT receptor, this compound effectively inhibits this downstream signaling event. These protocols are designed for researchers in cell biology, pharmacology, and drug discovery to evaluate the efficacy of this compound in a cell-based model.
Principle of the Assay
This assay measures the extent of MAPK (specifically ERK1/2) phosphorylation in response to U-II stimulation in a cellular context. The inhibitory effect of this compound is quantified by its ability to reduce the U-II-induced phosphorylation of MAPK. The protocol utilizes Chinese Hamster Ovary (CHO) cells recombinantly expressing the human urotensin receptor, which provides a specific and robust system for studying the U-II/UT receptor signaling axis. The phosphorylation status of MAPK is determined by Western blotting using an antibody specific for the phosphorylated form of the kinase.
Data Presentation
The following table summarizes the quantitative data for this compound's inhibitory activity on MAPK phosphorylation as reported in the literature.
| Compound | Cell Line | Stimulation | Endpoint | IC50 (nM) | Reference |
| This compound | Recombinant CHO cells expressing human UT receptor | Human Urotensin-II | MAPK Phosphorylation | 150 |
Signaling Pathway Diagram
The following diagram illustrates the signaling cascade from the Urotensin-II receptor to the activation of MAPK, and the point of inhibition by this compound.
Caption: Urotensin-II signaling pathway leading to MAPK activation and its inhibition by this compound.
Experimental Workflow Diagram
The diagram below outlines the major steps of the MAPK phosphorylation inhibition assay.
Caption: Workflow for the MAPK phosphorylation inhibition assay using this compound.
Experimental Protocols
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human urotensin-II receptor.
-
This compound (ACT-058362): Prepare a stock solution in DMSO.
-
Human Urotensin-II: Prepare a stock solution in sterile water or appropriate buffer.
-
Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Serum-Free Medium: Ham's F-12 medium without FBS.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Primary Antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody.
-
Rabbit anti-p44/42 MAPK (Erk1/2) antibody (for total MAPK).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL Western blotting detection reagents.
-
Western Blotting Supplies: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), buffers, etc.
Protocol
1. Cell Culture and Seeding a. Culture the CHO cells expressing the human UT receptor in T-75 flasks with complete cell culture medium at 37°C in a humidified atmosphere of 5% CO2. b. When cells reach 80-90% confluency, detach them using trypsin-EDTA. c. Seed the cells into 12-well plates at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
2. Serum Starvation a. The following day, aspirate the culture medium and wash the cells once with PBS. b. Add 1 mL of serum-free medium to each well and incubate for 16-24 hours to reduce basal levels of MAPK phosphorylation.
3. This compound Treatment a. Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 0.1 nM to 10 µM to generate a dose-response curve. Include a vehicle control (DMSO). b. After serum starvation, aspirate the medium and add the this compound dilutions to the respective wells. c. Pre-incubate the cells with this compound for 20 minutes at 37°C.
4. Urotensin-II Stimulation a. Prepare a working solution of human Urotensin-II in serum-free medium. A final concentration of 30 nM is recommended to induce a robust MAPK phosphorylation signal. b. Add the Urotensin-II solution to all wells except the unstimulated control well. c. Incubate the plates for an additional 10-15 minutes at 37°C.
5. Cell Lysis a. Quickly aspirate the medium from all wells. b. Wash the cells once with ice-cold PBS. c. Add 100 µL of ice-cold lysis buffer to each well. d. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant containing the protein extract.
6. Protein Quantification a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.
7. Western Blotting a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes. b. Separate the proteins on a 10% SDS-PAGE gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-MAPK (diluted in blocking buffer) overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each. i. Detect the signal using an ECL chemiluminescent substrate and an appropriate imaging system. j. (Optional but recommended): Strip the membrane and re-probe with an antibody against total MAPK to ensure equal protein loading.
8. Data Analysis a. Quantify the band intensities for both phospho-MAPK and total MAPK using densitometry software. b. Normalize the phospho-MAPK signal to the total MAPK signal for each sample. c. Express the results as a percentage of the U-II-stimulated control (without this compound). d. Plot the percentage of inhibition against the logarithm of the this compound concentration. e. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Troubleshooting
-
High basal MAPK phosphorylation: Ensure adequate serum starvation time (16-24 hours). Avoid mechanical stress to the cells during media changes.
-
Weak U-II-induced signal: Check the activity of the Urotensin-II peptide. Optimize the stimulation time (5-30 minutes). Confirm the expression and functionality of the UT receptor in the CHO cells.
-
High background on Western blot: Optimize antibody concentrations. Increase the number and duration of wash steps. Ensure the blocking step is sufficient.
-
Inconsistent results: Maintain consistency in cell passage number, seeding density, and incubation times. Prepare fresh dilutions of this compound and U-II for each experiment.
Conclusion
This document provides a comprehensive guide for performing a MAPK phosphorylation inhibition assay using this compound. The provided protocols and diagrams are intended to facilitate the successful implementation of this assay in a research setting. By following these detailed procedures, researchers can effectively evaluate the inhibitory potential of this compound on the Urotensin-II-mediated MAPK signaling pathway.
References
Application Note: Determination of Palosuran Affinity for the Human Urotensin-II Receptor using a Radioligand Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palosuran (ACT-058362) is a potent and selective, non-peptidic antagonist of the human urotensin-II receptor (UTR).[1][2][3] The urotensin-II receptor, also known as GPR14, is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand urotensin-II (U-II), mediates a variety of physiological effects, including potent vasoconstriction.[4][5] The U-II system has been implicated in cardiovascular diseases and diabetic nephropathy, making its receptor a promising therapeutic target.
Quantifying the binding affinity of antagonists like this compound is a critical step in drug discovery and development. Radioligand binding assays provide a sensitive and quantitative method to determine the affinity of a compound for its target receptor. This application note provides a detailed protocol for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the human urotensin-II receptor.
Principle of the Assay
This protocol describes a competitive binding assay, a type of indirect binding assay. The principle involves the competition between a fixed concentration of a radiolabeled ligand (the tracer, e.g., [¹²⁵I]hU-II) and varying concentrations of an unlabeled test compound (the competitor, this compound) for binding to the urotensin-II receptor. As the concentration of this compound increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity.
The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used. Therefore, the IC50 is converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which provides an absolute measure of the affinity of the competitor for the receptor.
Urotensin-II Receptor Signaling Pathway
The urotensin-II receptor is primarily coupled to the Gαq subunit of the G-protein complex. Ligand binding initiates a cascade involving phospholipase C (PLC) activation, leading to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway can subsequently activate other downstream effectors, such as the mitogen-activated protein kinase (MAPK) cascade. This compound acts by blocking the initial binding of urotensin-II to the receptor, thereby inhibiting this signaling cascade.
Caption: Urotensin-II receptor signaling pathway and point of inhibition by this compound.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or other suitable cells (e.g., TE-671, U2OS) recombinantly expressing the human urotensin-II receptor.
-
Radioligand: [¹²⁵I]-labeled human Urotensin-II ([¹²⁵I]hU-II).
-
Test Compound: this compound (ACT-058362).
-
Competitor for Non-Specific Binding (NSB): Unlabeled human Urotensin-II.
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.
-
-
Equipment and Consumables:
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine).
-
Vacuum filtration manifold (Cell Harvester).
-
Scintillation vials or plates.
-
Scintillation cocktail (e.g., Betaplate Scint).
-
Liquid scintillation counter (e.g., MicroBeta counter).
-
Standard laboratory equipment (pipettes, tubes, centrifuge).
-
Experimental Workflow
The overall workflow for the competitive binding assay is outlined below.
Caption: General workflow for the this compound competitive radioligand binding assay.
Detailed Experimental Protocol
6.1. Membrane Preparation
-
Culture CHO cells expressing the human UTR to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, protease inhibitors).
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in a suitable buffer, determine protein concentration (e.g., BCA assay), aliquot, and store at -80°C.
6.2. Competition Binding Assay
-
Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare solutions of [¹²⁵I]hU-II (at a final concentration close to its Kd, e.g., 125 pM) and unlabeled hU-II (for NSB, at a final concentration of 1 µM).
-
Set up the 96-well plate as follows, with each condition in triplicate:
-
Total Binding: 50 µL binding buffer + 50 µL [¹²⁵I]hU-II solution.
-
Non-Specific Binding (NSB): 50 µL unlabeled hU-II solution + 50 µL [¹²⁵I]hU-II solution.
-
Competition: 50 µL of each this compound dilution + 50 µL [¹²⁵I]hU-II solution.
-
-
Thaw the membrane preparation on ice. Dilute the membranes in ice-cold binding buffer to achieve a final concentration of 5-20 µg of protein per 150 µL.
-
Initiate the binding reaction by adding 150 µL of the diluted membrane suspension to each well. The final assay volume is 250 µL.
-
Incubate the plate with gentle agitation. Note: this compound may exhibit slow binding kinetics. While shorter incubations (30-60 min) can be used, prolonged incubation times (e.g., 8 hours) may be necessary to reach equilibrium and reveal a competitive mode of antagonism. Incubate at 37°C.
-
Terminate the assay by rapid vacuum filtration through PEI-soaked glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, place them in scintillation vials or a compatible plate, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
-
Generate Competition Curve:
-
For each concentration of this compound, calculate the percentage of specific binding: (% Specific Binding) = (Binding in presence of this compound - NSB) / (Total Binding - NSB) * 100.
-
Plot the % Specific Binding against the logarithm of the this compound concentration.
-
-
Determine IC50:
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression software (e.g., GraphPad Prism).
-
The IC50 is the concentration of this compound that displaces 50% of the specific radioligand binding.
-
-
Calculate Ki:
-
Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand ([¹²⁵I]hU-II) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).
-
-
Published Affinity Data for this compound
The binding affinity of this compound for the urotensin-II receptor has been reported in several studies, with results varying based on the assay format (cell membranes vs. intact cells) and cell type.
| Parameter | Receptor Source | Assay Format | Value (nM) | Reference |
| IC50 | CHO cells (human recombinant UTR) | Membranes | 3.6 | |
| IC50 | TE 671 cells (human native UTR) | Whole Cells | 46.2 | |
| IC50 | CHO cells (human recombinant UTR) | Whole Cells | 86 | |
| Ki | CHO cells (human recombinant UTR) | Membranes | 5 ± 1 | |
| Ki | U2OS cells (human recombinant UTR) | Whole Cells | 276 ± 67 | |
| Ki | Monkey COS-7 cells (recombinant UTR) | Membranes | 4 ± 1 | |
| Ki | Rodent/Feline cells (recombinant UTR) | Membranes | > 1000 |
Note: A significant observation is the marked decrease in this compound's affinity (54-fold loss) when measured in intact cells compared to isolated membrane preparations. This highlights the importance of considering the assay format when interpreting binding data.
References
- 1. Effect of the urotensin-II receptor antagonist this compound on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of the urotensin-II receptor antagonist this compound (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 5. Urotensin-II - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vivo Efficacy Studies of Palosuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palosuran (ACT-058362) is a potent, selective, and orally active non-peptide antagonist of the urotensin-II (U-II) receptor (UT receptor).[1][2] Urotensin-II is a cyclic peptide and is considered one of the most potent vasoconstrictors identified in mammals.[1][3] The U-II/UT receptor system is implicated in the pathophysiology of various conditions, including cardiovascular diseases, renal dysfunction, and diabetes.[4] this compound competitively inhibits the binding of U-II to its G protein-coupled receptor, subsequently blocking downstream signaling pathways such as calcium mobilization and mitogen-activated protein kinase (MAPK) phosphorylation.
These application notes provide detailed protocols for conducting in vivo efficacy studies of this compound in various preclinical animal models. The methodologies outlined below are based on previously published research and are intended to guide the design and execution of robust efficacy studies.
Mechanism of Action: Urotensin-II Signaling Pathway
Urotensin-II binding to its G protein-coupled receptor (UT receptor) activates multiple intracellular signaling cascades. This can lead to physiological responses such as vasoconstriction, cell proliferation, and fibrosis. This compound acts by blocking the initial binding of U-II to its receptor, thereby inhibiting these downstream effects.
Experimental Protocols
Renal Ischemia-Reperfusion Injury Model in Rats
This model is used to evaluate the efficacy of this compound in preventing acute renal failure induced by ischemia.
Experimental Workflow:
Methodology:
-
Animal Model: Male Wistar rats (250-300g).
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Experimental Groups:
-
Sham-operated + Vehicle
-
Ischemia-Reperfusion + Vehicle
-
Ischemia-Reperfusion + this compound (e.g., 10 mg/kg/h, i.v.)
-
-
Surgical Procedure:
-
Anesthetize the rats (e.g., with sodium pentobarbital).
-
Perform a midline laparotomy to expose the left renal artery.
-
In the ischemia-reperfusion groups, clamp the renal artery for 45 minutes to induce ischemia. The sham group will undergo the same surgical procedure without clamping.
-
-
Drug Administration:
-
Administer this compound or vehicle intravenously, starting before the onset of ischemia and continuing through the reperfusion period.
-
-
Reperfusion: Remove the clamp after 45 minutes to allow for reperfusion.
-
Monitoring and Endpoints:
-
Continuously monitor renal blood flow (RBF) using a flow probe.
-
Measure mean arterial blood pressure (MAP) and heart rate (HR).
-
At the end of the experiment (e.g., 24 hours post-reperfusion), collect blood and urine to measure creatinine clearance as an indicator of glomerular filtration rate (GFR).
-
Harvest the kidneys for histological analysis of tubulointerstitial lesions.
-
Data Presentation:
| Parameter | Sham + Vehicle | Ischemia + Vehicle | Ischemia + this compound (10 mg/kg/h, i.v.) |
| Renal Blood Flow | Maintained at baseline | Significant decrease post-ischemia | Restored to baseline values post-reperfusion |
| Mean Arterial Pressure | No significant change | No significant change | No significant change |
| Creatinine Clearance | Normal | Significantly reduced | Significantly improved compared to vehicle |
| Histological Score | Minimal damage | Severe tubulointerstitial lesions | Reduced histological damage |
Streptozotocin (STZ)-Induced Diabetic Rat Model
This model is used to assess the efficacy of this compound in improving pancreatic and renal function in a diabetic setting.
Methodology:
-
Animal Model: Male Wistar rats.
-
Induction of Diabetes:
-
Administer a single intraperitoneal injection of streptozotocin (STZ) (e.g., 55-65 mg/kg) dissolved in citrate buffer.
-
Confirm diabetes by measuring blood glucose levels (e.g., >250 mg/dL) 3 days post-injection.
-
-
Experimental Groups:
-
Non-diabetic Control
-
Diabetic + Vehicle
-
Diabetic + this compound (e.g., 300 mg/kg/day, p.o.)
-
-
Drug Administration:
-
Administer this compound or vehicle daily via oral gavage for a chronic period (e.g., 6-16 weeks).
-
-
Monitoring and Endpoints:
-
Monitor body weight, food and water intake, and blood glucose levels regularly.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT) to assess insulin secretion and glucose disposal.
-
Measure 24-hour urinary protein excretion to assess diabetic nephropathy.
-
Collect blood to measure glycosylated hemoglobin (HbA1c), serum lipids, and insulin levels.
-
Harvest kidneys for histological examination.
-
Data Presentation:
| Parameter | Non-diabetic Control | Diabetic + Vehicle | Diabetic + this compound (300 mg/kg/day, p.o.) |
| Survival Rate | High | Reduced | Improved |
| Blood Glucose | Normal | Elevated | Slowed increase |
| Glycosylated Hemoglobin (HbA1c) | Normal | Elevated | Slowed increase |
| Serum Insulin | Normal | Reduced | Increased |
| Proteinuria | Low | Progressive increase | Delayed development |
| Renal Blood Flow | Normal | N/A | Increased |
Glucocorticoid-Induced Skeletal Muscle Atrophy Model in Mice
This model is used to investigate the potential of this compound to mitigate muscle wasting caused by glucocorticoids.
Methodology:
-
Animal Model: Male C57BL/6 mice.
-
Induction of Atrophy:
-
Administer dexamethasone (Dex) via intraperitoneal injection to induce muscle atrophy.
-
-
Experimental Groups:
-
Normal Control
-
Dex + Vehicle
-
Dex + this compound
-
-
Drug Administration:
-
Treat mice with this compound or vehicle for a specified period (e.g., 2 weeks) following Dex administration.
-
-
Endpoints:
-
Measure muscle strength (e.g., grip strength).
-
At the end of the study, dissect and weigh key muscles (e.g., tibialis anterior, gastrocnemius).
-
Perform histological analysis to measure muscle fiber cross-sectional area.
-
Conduct Western blot analysis on muscle tissue to assess signaling pathways related to protein synthesis (e.g., PI3K/AKT/mTOR) and degradation (e.g., ubiquitin-proteasome pathway).
-
Data Presentation:
| Parameter | Normal Control | Dex + Vehicle | Dex + this compound |
| Muscle Strength | Normal | Significantly decreased | Significantly enhanced compared to vehicle |
| Muscle Mass (Tibialis Anterior, Gastrocnemius) | Normal | Significantly decreased | Significantly increased compared to vehicle |
| Muscle Fiber Cross-sectional Area | Normal | Significantly decreased | Significantly increased compared to vehicle |
| PI3K/AKT/mTOR Pathway Proteins | Baseline expression | Down-regulated | Activated/Restored expression |
| Ubiquitin-Proteasome Pathway Proteins | Baseline expression | Up-regulated | Ameliorated up-regulation |
Conclusion
The provided protocols offer a framework for evaluating the in vivo efficacy of this compound in preclinical models of renal disease, diabetes, and muscle atrophy. While animal models have demonstrated promising therapeutic potential for this compound, it is important to note that clinical studies in humans have not consistently replicated these findings. This highlights potential species differences in the function of the urotensin-II system. Therefore, careful consideration of model selection, dosing regimens, and translational endpoints is crucial for future research and development of UT receptor antagonists.
References
- 1. Pharmacology of the urotensin-II receptor antagonist this compound (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The urotensin-II receptor antagonist this compound improves pancreatic and renal function in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Palosuran in Rat Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Palosuran in rat experimental models.
Frequently Asked Questions (FAQs)
Q1: We are observing low potency of this compound in our rat model compared to published data on human receptors. Why is this occurring?
A1: This is an expected finding. This compound exhibits significant species-specific differences in binding affinity. Its inhibitory potency is over 100-fold lower for the rat urotensin-II (UT) receptor compared to the human UT receptor.[1][2] This lower affinity necessitates the use of higher concentrations to achieve a therapeutic effect in rats.
Q2: What is the mechanism of action for this compound?
A2: this compound is a selective antagonist of the urotensin-II (UT) receptor.[1][3] Urotensin-II is a potent vasoconstrictor peptide.[1] By blocking the UT receptor, this compound inhibits downstream signaling pathways, including urotensin-II-induced calcium mobilization and mitogen-activated protein kinase (MAPK) phosphorylation.
Q3: Has this compound shown any efficacy in rat models despite its low potency?
A3: Yes, several studies have demonstrated the in vivo efficacy of this compound in rat models, particularly in the context of renal and diabetic complications. For instance, intravenous administration of this compound has been shown to prevent the no-reflow phenomenon following renal artery clamping and protect against acute renal failure. Long-term oral treatment in diabetic rats has been reported to improve survival, increase insulin levels, and delay the progression of proteinuria and renal damage.
Q4: Are the observed in vivo effects in rats definitively due to UT receptor antagonism?
A4: This is a subject of debate in the scientific literature. Due to the high concentrations of this compound required to elicit a response in rats, some researchers suggest that the observed beneficial effects may be unrelated to UT receptor occupancy and could stem from off-target activities. For example, it has been demonstrated that this compound can act as a somatostatin receptor agonist at low concentrations. Therefore, caution is advised when interpreting data from rat models, and validating findings with alternative UT receptor antagonists is recommended.
Q5: What were the outcomes of clinical trials with this compound in humans?
A5: In clinical studies involving hypertensive patients with type 2 diabetic nephropathy, this compound did not significantly affect urinary albumin excretion, blood pressure, glomerular filtration rate, or renal plasma flow. Furthermore, in patients with Type 2 diabetes, this compound did not influence insulin secretion or sensitivity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of expected pharmacological effect in a rat model. | Insufficient Dosage: Due to the low affinity for the rat UT receptor, the administered dose may be too low to achieve adequate receptor occupancy. | Review published literature for effective dose ranges in similar rat models. Doses as high as 300 mg/kg/day orally and 10 mg/kg/h intravenously have been used. Consider performing a dose-response study to determine the optimal concentration for your specific experimental endpoint. |
| Inappropriate Route of Administration: The chosen route of administration may not provide sufficient bioavailability. | Intravenous administration can ensure direct systemic exposure. For oral administration, consider the formulation and potential for first-pass metabolism. | |
| Inconsistent or unexpected results between experiments. | Off-Target Effects: At the high concentrations required for efficacy in rats, this compound may be interacting with other receptors or signaling pathways. | - Use a structurally different UT receptor antagonist as a control to confirm that the observed effects are specific to UT receptor blockade. - Investigate potential off-target interactions relevant to your experimental model. |
| Difficulty replicating in vitro findings in vivo. | Species Difference in Receptor Affinity: The significant difference in binding affinity between human and rat UT receptors is a primary factor. | - Acknowledge this limitation in your experimental design and data interpretation. - If possible, use a rat-specific UT receptor antagonist for comparison. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (CHO cells, human UT receptor) | Human | 3.6 nM | |
| IC50 (TE 671 cells, human UT receptor) | Human | 46.2 nM | |
| IC50 (CHO cells, rat UT receptor) | Rat | >10,000 nM | |
| pD'(2) (inhibition of U-II induced contraction of isolated aortic rings) | Rat | 5.2 |
Table 2: Pharmacokinetic Parameters of this compound in Humans (125 mg b.i.d.)
| Parameter | Value | Reference |
| Geometric Mean Cmax | 180 ng/mL | |
| Geometric Mean AUCτ | 581 ng·h/mL | |
| Median tmax | 3.0 h |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Renal Ischemia
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Anesthetize the rats.
-
Clamp the renal artery for a specified duration (e.g., 45 minutes) to induce ischemia.
-
Administer this compound or vehicle intravenously. A dose of 10 mg/kg/h has been reported to be effective.
-
After the ischemic period, remove the clamp to allow for reperfusion.
-
Monitor renal blood flow continuously.
-
Assess renal function by measuring parameters such as glomerular filtration rate (via creatinine clearance) and histological analysis of tubulointerstitial lesions.
-
Protocol 2: Chronic Oral Administration of this compound in a Diabetic Rat Model
-
Animal Model: Streptozotocin-induced diabetic rats.
-
Procedure:
-
Induce diabetes in rats via a single intraperitoneal injection of streptozotocin. Confirm diabetes by measuring blood glucose levels.
-
Administer this compound or vehicle daily via oral gavage. A dose of 300 mg/kg/day has been used in long-term studies.
-
The treatment duration can be several weeks (e.g., 6 to 16 weeks).
-
Monitor key parameters throughout the study, including survival, blood glucose, glycosylated hemoglobin, serum lipids, and insulin levels.
-
Assess renal function by measuring proteinuria and conducting histological examination of the kidneys at the end of the study.
-
Visualizations
Caption: this compound antagonizes the Urotensin-II receptor, inhibiting downstream signaling.
Caption: Workflow for overcoming low this compound potency in rat models.
Caption: Species-dependent potency of this compound.
References
- 1. Pharmacology of the urotensin-II receptor antagonist this compound (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Investigating Off-Target Effects of Palosuran on Somatostatin Receptors
Disclaimer: To date, publicly available scientific literature does not indicate known off-target effects of palosuran, a urotensin-II receptor antagonist, on somatostatin receptors (SSTRs). This technical support guide is designed for researchers and drug development professionals to provide a framework for investigating potential or hypothesized off-target interactions of a compound like this compound with SSTRs. The following troubleshooting guides and FAQs address specific issues that may be encountered during such an investigation.
Frequently Asked Questions (FAQs)
Q1: We have a preliminary result from a broad panel screen suggesting this compound might interact with a somatostatin receptor. What is our next step?
A1: A preliminary hit from a high-throughput screen requires orthogonal validation to confirm the interaction and rule out assay artifacts. The recommended approach is to first confirm direct binding to the receptor and then assess the functional consequence of that binding.
-
Confirm Direct Binding: Perform a radioligand competition binding assay using membranes from cells expressing the specific SSTR subtype of interest (e.g., SSTR2, SSTR5). This will determine if this compound can displace a known SSTR ligand.
-
Assess Functional Activity: If binding is confirmed, proceed to functional assays to determine if this compound acts as an agonist, antagonist, or inverse agonist. Key assays include cAMP inhibition and calcium mobilization assays.[1]
-
Determine Selectivity: Test this compound against all five SSTR subtypes to understand its selectivity profile.
Below is a diagram illustrating a typical workflow for investigating a potential off-target interaction.
Caption: Experimental workflow for validating and characterizing a potential off-target interaction.
Q2: What is the difference between IC50 and Ki, and how do I interpret these values?
A2: Both IC50 and Ki are measures of a compound's potency, but they are not interchangeable.
-
IC50 (Half-maximal inhibitory concentration): This is an operational value that indicates the concentration of a compound (e.g., this compound) required to inhibit 50% of a specific biological process. In a competition binding assay, it's the concentration needed to displace 50% of the radioligand. The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[2]
-
Ki (Inhibition constant): This is the dissociation constant for the binding of the inhibitor to the receptor. It represents the intrinsic affinity of the compound for the receptor and is independent of the assay conditions.[3] It is calculated from the IC50 value using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
K_d is the dissociation constant of the radioligand.
-
A lower Ki value indicates a higher binding affinity. For example, a Ki in the nanomolar (nM) range suggests a much stronger interaction than one in the micromolar (µM) range.
Hypothetical Data Interpretation:
| Compound | Target Receptor | Radioligand Used | Radioligand Kd (nM) | Measured IC50 (nM) | Calculated Ki (nM) | Affinity Interpretation |
| This compound | SSTR2 | [125I]-Octreotide | 1.5 | 4,500 | 2,250 | Low Affinity |
| Octreotide | SSTR2 | [125I]-Octreotide | 1.5 | 3.2 | 1.6 | High Affinity |
| This compound | UT Receptor | [125I]-Urotensin-II | 2.0 | 7.0 | 3.5 | High Affinity (On-Target) |
Troubleshooting Guides
Q3: We are performing a radioligand competition binding assay for this compound at SSTR2, but our results are inconsistent and show high variability between replicates. What could be the cause?
A3: High variability in radioligand binding assays is a common issue. Here are several potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Equilibration | The incubation time may be too short for the binding to reach equilibrium, especially for high-affinity ligands. Solution: Determine the time required to reach equilibrium by performing a time-course experiment. Increase incubation time accordingly.[4] |
| Pipetting Errors | Inaccurate pipetting, especially of small volumes of concentrated compounds or radioligand, can introduce significant variability. Solution: Use calibrated pipettes. For serial dilutions, ensure thorough mixing at each step. Consider using a larger final assay volume to minimize the impact of small errors. |
| Poor Membrane Quality | Receptor degradation due to improper preparation or storage of cell membranes can lead to inconsistent binding. Solution: Prepare fresh membranes and store them in aliquots at -80°C. Avoid repeated freeze-thaw cycles. Confirm receptor integrity via Western blot.[5] |
| Issues with Filtration | Inconsistent washing or incomplete filtration can leave variable amounts of unbound radioligand on the filter, increasing background noise. Solution: Ensure the vacuum is consistent across all wells of the filter plate. Use a sufficient volume of ice-cold wash buffer and perform washes rapidly to minimize dissociation of the bound ligand. |
| Radioligand Depletion | If the receptor concentration is too high, more than 10% of the radioligand may become bound, which violates the assumptions of the Cheng-Prusoff equation and can lead to inaccurate Ki values. Solution: Reduce the amount of membrane protein per well. A typical starting point is 10-20 µg of protein. |
Q4: Our cAMP functional assay shows that this compound has no effect on its own, but it appears to shift the dose-response curve of the standard SSTR agonist. How do we interpret this?
A4: This result suggests that this compound is not an agonist but may be acting as an antagonist at the somatostatin receptor.
-
No Agonist Activity: Since this compound alone does not inhibit cAMP production, it does not activate the Gi-coupled signaling pathway of the SSTR.
-
Potential Antagonist Activity: By shifting the agonist's dose-response curve to the right, this compound is likely competing with the agonist for the same binding site. This forces a higher concentration of the agonist to be used to achieve the same level of response. This is the classic behavior of a competitive antagonist.
To confirm this, you should perform a full dose-response curve of the SSTR agonist in the presence of several fixed concentrations of this compound. This will allow you to calculate the pA2 value, a measure of the antagonist's potency.
Hypothetical Functional Data (cAMP Assay):
| Agonist (Somatostatin-14) | This compound Concentration | Agonist EC50 (nM) | Interpretation |
| Yes | 0 nM (Control) | 2.5 | Baseline agonist potency |
| Yes | 1,000 nM | 24.8 | Rightward shift indicates competitive antagonism |
| Yes | 5,000 nM | 122.5 | Further rightward shift confirms antagonism |
| No | 10,000 nM | No Response | This compound has no agonist activity |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific SSTR subtype.
Materials:
-
Cell membranes from a cell line stably expressing the human SSTR subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand specific for the SSTR subtype (e.g., [125I]-Somatostatin-14 or [125I]-Octreotide for SSTR2).
-
Unlabeled standard ligand (e.g., Somatostatin-14) for determining non-specific binding.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well plates and a filter harvester with glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation: Thaw the cell membrane aliquot on ice and resuspend in ice-cold Assay Buffer to a final concentration of 10-20 µg protein/well.
-
Serial Dilution: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare dilutions of the standard unlabeled ligand.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membrane Suspension.
-
Non-specific Binding (NSB): 50 µL Standard Ligand (at high concentration, e.g., 1 µM) + 50 µL Radioligand + 150 µL Membrane Suspension.
-
Competition: 50 µL this compound (at each concentration) + 50 µL Radioligand + 150 µL Membrane Suspension.
-
-
Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit the data and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Inhibition Functional Assay
Objective: To determine if this compound acts as an agonist or antagonist at a Gi-coupled SSTR.
Materials:
-
A cell line expressing the SSTR subtype (e.g., CHO-K1-hSSTR2).
-
Forskolin (an adenylyl cyclase activator).
-
Somatostatin-14 (standard agonist).
-
This compound.
-
A commercial cAMP detection kit (e.g., TR-FRET based).
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
Methodology:
-
Cell Plating: Seed the cells in a 384-well plate and incubate overnight to allow attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and the standard agonist.
-
Antagonist Mode: To test for antagonism, pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulation: Add the standard agonist (at its EC80 concentration for antagonist testing) along with forskolin to all wells. For agonist testing, add only this compound and forskolin.
-
Incubation: Incubate the plate for 20-30 minutes at 37°C.
-
Detection: Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions (e.g., adding detection reagents for TR-FRET).
-
Data Analysis:
-
Normalize the data to the control (forskolin only) and the standard agonist response.
-
For agonist activity, plot the % inhibition of the forskolin response vs. This compound concentration to determine the EC50.
-
For antagonist activity, plot the agonist's response vs. agonist concentration in the presence of different this compound concentrations to determine the shift in the agonist's EC50.
-
Below is a diagram of the canonical somatostatin receptor signaling pathway, which these functional assays probe.
Caption: A simplified diagram of the primary Gi-coupled somatostatin receptor signaling pathway.
References
inconsistent results with Palosuran in whole-cell binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with Palosuran in whole-cell binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ACT-058362) is a non-peptidic, selective antagonist of the human urotensin-II receptor (UT receptor)[1]. The UT receptor, also known as GPR14, is a G protein-coupled receptor (GPCR)[2][3]. Upon binding of its endogenous ligand, urotensin-II, the UT receptor primarily couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), ultimately leading to the activation of downstream pathways like the MAPK/ERK pathway[2][4]. This compound exerts its effect by blocking the binding of urotensin-II to the UT receptor, thereby inhibiting this signaling cascade.
Q2: We are observing significantly lower binding affinity for this compound in our whole-cell assay compared to published data from membrane preparations. Why might this be?
This is a documented phenomenon for this compound. Studies have shown a significant discrepancy in this compound's binding affinity when comparing whole-cell assays to membrane-based assays. For instance, in CHO cells expressing the human UT receptor, this compound's affinity was found to be approximately 54-fold lower in intact cells compared to membrane preparations. This suggests that the cellular environment in a whole-cell format may limit this compound's access to its binding site on the UT receptor.
Q3: How does the binding affinity of this compound in whole cells compare to other UT receptor antagonists?
The significant drop in affinity in whole-cell versus membrane assays appears to be specific to this compound's chemical structure. For comparison, another UT receptor antagonist, SB-657510, does not exhibit this dramatic difference in binding affinity between the two assay formats.
Q4: What is a suitable radioligand for a competition binding assay with this compound?
A commonly used radioligand for UT receptor binding assays is ¹²⁵I-labeled urotensin-II (¹²⁵I-U-II). When setting up a competition assay, a fixed concentration of ¹²⁵I-U-II (typically at or below its Kd value) is used, and increasing concentrations of unlabeled this compound are added to compete for binding to the UT receptor.
Q5: What incubation time is recommended for a whole-cell binding assay with this compound?
The time required to reach binding equilibrium can be influenced by several factors, including ligand affinity and assay temperature. For this compound, some studies suggest that prolonged incubation times may be necessary to reveal its competitive mode of antagonism. It is recommended to perform a time-course experiment (association kinetics) to determine the optimal incubation time for your specific cell line and assay conditions to ensure that equilibrium is reached.
Data Presentation
The following tables summarize the binding affinities of this compound and a comparator antagonist, SB-657510, in different assay formats and cell lines, highlighting the discrepancy observed with this compound.
Table 1: Comparison of this compound and SB-657510 Binding Affinities (Ki) in Whole-Cell vs. Membrane Preparations
| Compound | Cell Line | Assay Format | Binding Affinity (Ki, nM) | Reference |
| This compound | CHO (recombinant hUT) | Membrane | 5 ± 1 | |
| This compound | CHO (recombinant hUT) | Whole Cell | 276 ± 67 | |
| SB-657510 | CHO (recombinant hUT) | Membrane | 61 ± 10 | |
| SB-657510 | CHO (recombinant hUT) | Whole Cell | 46 ± 5 | |
| This compound | SJRH30 (native hUT) | Whole Cell | 50 ± 3 |
Table 2: Functional Antagonism of this compound in a Calcium Mobilization Assay
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | CHO (recombinant hUT) | Ca²⁺ Mobilization | 323 ± 67 | |
| SB-657510 | CHO (recombinant hUT) | Ca²⁺ Mobilization | 180 ± 46 |
Experimental Protocols
Protocol: Whole-Cell Competition Radioligand Binding Assay
This protocol outlines a general procedure for a whole-cell competition binding assay to determine the binding affinity (Ki) of this compound.
Materials:
-
Cells expressing the human UT receptor (e.g., CHO-hUT, SJRH30)
-
Cell culture medium and supplements
-
Poly-D-lysine coated 24- or 48-well plates
-
Binding Buffer (e.g., DPBS with 0.9 mM CaCl₂, 0.5 mM MgCl₂, and 0.1% BSA)
-
Radioligand: ¹²⁵I-U-II
-
Unlabeled competitor: this compound
-
Unlabeled ligand for non-specific binding (e.g., high concentration of cold U-II)
-
Wash Buffer (ice-cold PBS)
-
Lysis Buffer (e.g., 2 N NaOH)
-
Scintillation counter or gamma counter
Procedure:
-
Cell Seeding:
-
Culture cells to ~70-80% confluency.
-
Detach cells and determine cell count.
-
Seed cells into poly-D-lysine coated plates at an optimized density and allow them to adhere overnight.
-
-
Assay Preparation:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
Prepare a solution of ¹²⁵I-U-II in Binding Buffer at a concentration of 2x the final desired concentration (typically at or below its Kd).
-
Prepare a high concentration solution of unlabeled U-II in Binding Buffer for determining non-specific binding.
-
-
Binding Assay:
-
Gently wash the cell monolayer twice with PBS.
-
To each well, add the appropriate solutions for total binding, non-specific binding, and competition:
-
Total Binding: Add ¹²⁵I-U-II and an equal volume of Binding Buffer.
-
Non-Specific Binding: Add ¹²⁵I-U-II and the high concentration of unlabeled U-II.
-
Competition: Add ¹²⁵I-U-II and the corresponding serial dilution of this compound.
-
-
Incubate the plate at 37°C for a predetermined time to reach equilibrium (e.g., 30-60 minutes, optimization is recommended).
-
-
Washing:
-
Aspirate the assay medium from the wells.
-
Rapidly wash the cells three times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Cell Lysis and Counting:
-
Add Lysis Buffer to each well and incubate to ensure complete cell lysis.
-
Transfer the lysate from each well to a scintillation vial or gamma counter tube.
-
Measure the radioactivity in each sample.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Urotensin-II Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for a Whole-Cell Competition Binding Assay.
Caption: Troubleshooting Logic for Inconsistent this compound Binding Assay Results.
References
- 1. This compound inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Palosuran Dosage Optimization for Long-Term Animal Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Palosuran dosage for long-term animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as ACT-058362) is a potent, selective, and orally active antagonist of the urotensin-II receptor (UT receptor). Urotensin-II is a cyclic peptide and is considered one of the most potent vasoconstrictors known. By blocking the binding of urotensin-II to its receptor, this compound inhibits downstream signaling pathways, including calcium mobilization and mitogen-activated protein kinase (MAPK) phosphorylation.[1][2] This mechanism of action suggests its potential therapeutic utility in conditions associated with urotensin-II-mediated pathophysiology, such as cardiovascular and renal diseases.
Q2: What is the known signaling pathway for the urotensin-II receptor?
The urotensin-II receptor (GPR14) is a G protein-coupled receptor (GPCR). Upon binding of urotensin-II, the receptor primarily couples to Gαq, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream signaling, including the activation of the MAPK/ERK pathway, leading to cellular responses such as vasoconstriction and cell proliferation.[3][4][5]
Q3: What are the reported in vivo effects of this compound in animal models?
In rat models, this compound has demonstrated beneficial effects in the context of diabetic complications and nephrotoxicity. For instance, in streptozotocin-induced diabetic rats, oral administration of this compound has been shown to improve survival, increase insulin levels, and slow the progression of hyperglycemia and dyslipidemia. In models of cyclosporine-A-induced nephrotoxicity, this compound has been observed to improve renal function and histology.
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of this compound between animals.
-
Possible Cause: Inconsistent oral administration.
-
Troubleshooting Tip: Ensure proper oral gavage technique to deliver the full dose directly to the stomach. For long-term studies, consider alternative methods like voluntary ingestion of a palatable formulation to reduce stress-induced variability.
-
-
Possible Cause: Formulation issues.
-
Troubleshooting Tip: Verify the solubility and stability of this compound in the chosen vehicle. Ensure the formulation is homogenous before each administration. If using a suspension, ensure it is adequately mixed.
-
-
Possible Cause: Genetic variability within the animal strain.
-
Troubleshooting Tip: Use a well-characterized, inbred strain of animals to minimize genetic differences in drug metabolism and disposition.
-
Issue 2: Lack of a clear dose-response relationship in a long-term efficacy study.
-
Possible Cause: Inappropriate dose range selected.
-
Troubleshooting Tip: Conduct a thorough dose-finding study prior to initiating long-term experiments. This should include a wide range of doses to identify the minimally effective dose and the maximum tolerated dose (MTD).
-
-
Possible Cause: Drug tolerance or metabolic induction.
-
Troubleshooting Tip: In long-term studies, the animal's metabolism may adapt, leading to increased clearance of the drug. Consider collecting plasma samples at multiple time points throughout the study to assess for changes in pharmacokinetic parameters.
-
-
Possible Cause: Saturation of the therapeutic target.
-
Troubleshooting Tip: At higher doses, the urotensin-II receptors may become fully saturated, leading to a plateau in the therapeutic effect. Correlating pharmacokinetic data with pharmacodynamic markers can help to understand this relationship.
-
Issue 3: Unexpected toxicity or adverse effects observed during a long-term study.
-
Possible Cause: Accumulation of the drug or its metabolites.
-
Troubleshooting Tip: this compound has an apparent terminal half-life of approximately 25 hours in humans, suggesting the potential for accumulation with repeated dosing. Conduct a repeated-dose toxicity study (e.g., 28-day) to identify potential target organs of toxicity and to determine the No Observed Adverse Effect Level (NOAEL).
-
-
Possible Cause: Species-specific toxicity.
-
Troubleshooting Tip: Toxicity profiles can differ between species. If unexpected toxicity is observed, it is crucial to perform detailed histopathological analysis of all major organs to identify the target tissues.
-
-
Possible Cause: Formulation-related toxicity.
-
Troubleshooting Tip: The vehicle used for drug delivery can sometimes cause adverse effects. Always include a vehicle-only control group in your studies to differentiate between vehicle effects and drug-induced toxicity.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Line/Tissue | Value | Reference |
| IC50 | Human | CHO cells (recombinant) | 3.6 nM | |
| pD'(2) | Rat | Aortic rings | 5.2 |
Table 2: Reported In Vivo Dosages of this compound in Rats
| Study Type | Animal Model | Dose | Route of Administration | Duration | Observed Effects | Reference |
| Efficacy | Streptozotocin-induced diabetic rats | 300 mg/kg/day | Oral gavage | 6 weeks | Reversed some diabetes-related changes in corporal tissue. | |
| Efficacy | Cyclosporine-A-induced nephrotoxicity | 300 mg/kg/day | Oral gavage | 21 days | Attenuated renal dysfunction. | |
| Pharmacology | Post-ischemic renal failure | 10 mg/kg/h | Intravenous | Acute | Prevented no-reflow phenomenon. |
Table 3: Pharmacokinetic Parameters of this compound in Humans (Multiple Doses)
| Parameter | Value |
| Tmax (approx.) | 1 hour |
| Apparent Terminal Half-life | ~25 hours |
| Accumulation Factor | ~2.5 |
| Urinary Excretion (unchanged) | < 3% |
Data from a study in healthy male subjects.
Experimental Protocols
Protocol 1: Dose-Ranging and Acute Toxicity Study in Rodents
-
Objective: To determine the maximum tolerated dose (MTD) and to identify potential acute toxicities of this compound.
-
Animals: Use a rodent species (e.g., Sprague-Dawley rats), both male and female, 6-8 weeks old.
-
Groups: A minimum of 3-4 dose groups and a vehicle control group. The initial doses should be selected based on in vitro data and literature on similar compounds, starting with a low dose and escalating.
-
Administration: Administer this compound as a single dose via the intended route for long-term studies (e.g., oral gavage).
-
Monitoring: Observe animals for clinical signs of toxicity at 1, 4, 24, and 48 hours post-dosing, and daily for 14 days. Record body weight daily.
-
Endpoint Analysis: At the end of the 14-day observation period, perform a gross necropsy. For the highest dose group and the control group, collect major organs for histopathological examination.
-
Data Analysis: Determine the MTD as the highest dose that does not cause mortality or serious morbidity.
Protocol 2: 28-Day Repeated-Dose Oral Toxicity Study in Rodents
-
Objective: To evaluate the toxicity of this compound after repeated daily administration for 28 days and to determine the No Observed Adverse Effect Level (NOAEL).
-
Animals: Use a rodent species (e.g., Sprague-Dawley rats), both male and female, 6-8 weeks old.
-
Groups: At least three dose levels (low, mid, high) and a vehicle control group. The high dose should be selected to induce some evidence of toxicity but not significant mortality, often based on the MTD from the acute study. The low dose should be a multiple of the anticipated efficacious dose.
-
Administration: Administer this compound daily via oral gavage for 28 consecutive days.
-
Monitoring:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Clinical Pathology: Collect blood at the end of the study for hematology and clinical chemistry analysis.
-
Urinalysis: Conducted at the end of the study.
-
-
Endpoint Analysis:
-
Gross Necropsy: Performed on all animals.
-
Organ Weights: Record the weights of major organs.
-
Histopathology: Detailed microscopic examination of a comprehensive list of organs and tissues from the control and high-dose groups. Any target organs identified in the high-dose group should also be examined in the lower dose groups.
-
-
Data Analysis: Analyze all data for dose-related changes. The NOAEL is the highest dose at which no adverse treatment-related effects are observed.
Mandatory Visualizations
Caption: Urotensin-II signaling pathway and the inhibitory action of this compound.
Caption: Workflow for dose selection in long-term animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of the urotensin-II receptor antagonist this compound (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligands and signaling of the G-protein-coupled receptor GPR14, expressed in human kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of Palosuran in aqueous solution for experiments
Welcome to the Technical Support Center for Palosuran. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions for experimental use. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years)[1].
Q2: How do I prepare a stock solution of this compound?
A: It is highly recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at concentrations of 50 mg/mL (119.47 mM) or ≥8.95mg/mL; gentle warming and sonication may be required to fully dissolve the compound[1][2]. For example, to prepare a 10 mM stock solution, you can dissolve the appropriate weight of this compound powder in anhydrous, high-purity DMSO.
Q3: How stable is the this compound stock solution in DMSO?
A: When stored in a suitable solvent like DMSO, this compound stock solutions are stable for up to 6 months at -80°C and for up to 1 month at -20°C[1]. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: How should I prepare aqueous working solutions of this compound for my experiments?
A: Aqueous solutions of this compound are known to be unstable and it is strongly recommended to prepare them fresh on the day of use[1]. To prepare a working solution, the DMSO stock solution should be diluted into your aqueous experimental buffer or cell culture medium. To avoid precipitation, the final concentration of DMSO in the aqueous medium should typically be kept low, for example, below 0.5%.
Q5: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What should I do?
A: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: Lowering the final concentration of this compound in your working solution is the most direct way to address precipitation.
-
Increase the percentage of co-solvent: If your experimental setup allows, a slight increase in the final DMSO concentration might help, but be mindful of potential toxicity to cells.
-
Use a different formulation: For in vivo studies, alternative formulation strategies using solubility-enhancing excipients like PEG300, Tween-80, or SBE-β-CD have been reported.
Quantitative Data on this compound Storage
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| Powder | 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | |
| In Solvent (e.g., DMSO) | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 418.53 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
-
0.22 µm syringe filter (optional, for sterile applications)
Procedure:
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 4.185 mg.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, place the tube in a 37°C water bath for 5-10 minutes and vortex again. Gentle sonication can also be used.
-
For sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: General Guideline for a Forced Degradation Study of this compound in Aqueous Solution
Objective: To evaluate the stability of this compound in aqueous solutions under various stress conditions (pH, temperature, and oxidation) and to identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile and methanol
-
Phosphate or other suitable buffer components
-
HPLC or UPLC system with a UV/PDA detector and preferably a mass spectrometer (LC-MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) and dilute it with the respective stressor solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the this compound solution in 0.1 M HCl at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate the this compound solution in 0.1 M NaOH at a controlled temperature (e.g., 60°C).
-
Neutral Hydrolysis: Incubate the this compound solution in HPLC-grade water at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the aqueous solution of this compound to elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the aqueous solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing will depend on the observed rate of degradation.
-
Sample Analysis:
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by a stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the this compound peak.
-
Use a PDA detector to check for peak purity.
-
If available, use LC-MS to determine the mass of the degradation products to aid in their identification.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the degradation rate constants under different conditions.
-
Characterize the major degradation products based on their chromatographic and mass spectrometric data.
-
Signaling Pathways and Experimental Workflows
Urotensin-II Receptor Signaling Pathway
This compound is an antagonist of the Urotensin-II (U-II) receptor (UT), a G-protein coupled receptor. The binding of U-II to its receptor initiates a cascade of intracellular signaling events primarily through Gαq, leading to the activation of Phospholipase C (PLC). PLC activation results in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. These events can lead to various cellular responses, including vasoconstriction and cell proliferation.
PI3K/Akt/mTOR Signaling Pathway Modulation by this compound
This compound has been shown to modulate the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. Activation of receptor tyrosine kinases (RTKs) by growth factors leads to the activation of PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits and activates Akt. Activated Akt can then phosphorylate a variety of downstream targets, including mTOR, which promotes protein synthesis and cell growth. This compound's antagonistic effect on the Urotensin-II receptor can indirectly influence this pathway.
Experimental Workflow for Assessing this compound Stability
The following diagram illustrates a logical workflow for conducting a stability study of this compound in an aqueous solution.
References
Technical Support Center: Understanding Palosuran's Urotensin-II Receptor Antagonism
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Palosuran, a potent and selective antagonist of the urotensin-II (UT) receptor. Our aim is to clarify the interpretation of its apparent noncompetitive inhibition and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and orally active antagonist of the urotensin-II (UT) receptor.[1] It functions by binding to the UT receptor, a G protein-coupled receptor (GPCR), thereby blocking the downstream signaling pathways induced by the endogenous ligand, urotensin-II (U-II).[2][3]
Q2: My functional assays suggest this compound is a noncompetitive inhibitor, but literature describes it as competitive. Why the discrepancy?
This is a key observation in the pharmacology of this compound. In functional assays with short incubation times, this compound behaves as an apparent noncompetitive inhibitor.[2][3] However, with prolonged incubation times, its antagonistic activity is revealed to be competitive. This time-dependent nature of inhibition is a crucial factor in experimental design and data interpretation.
Q3: Why does this compound show lower affinity in whole-cell assays compared to cell membrane preparations?
Studies have demonstrated a significant loss of this compound's affinity for the human UT receptor in intact cell radioligand binding assays compared to assays using isolated cell membranes. This phenomenon is specific to this compound and is not observed with other UT receptor antagonists like SB-657510. The exact reasons for this discrepancy are not fully elucidated but may be related to factors such as cell permeability, intracellular sequestration, or the receptor's conformation in a more native environment. This is a critical consideration, especially when extrapolating in vitro data to in vivo scenarios.
Q4: What are the downstream signaling effects of UT receptor activation that this compound inhibits?
Activation of the UT receptor by U-II leads to the mobilization of intracellular calcium ([Ca2+]i) and the phosphorylation of mitogen-activated protein kinase (MAPK). This compound effectively inhibits these U-II-induced downstream signaling events in a dose-dependent manner.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Observing Apparent Noncompetitive Inhibition in Functional Assays
-
Symptom: In a functional assay (e.g., calcium mobilization or aortic ring contraction), increasing concentrations of this compound depress the maximal response to U-II without significantly shifting the EC50 of U-II to the right. This pattern is characteristic of noncompetitive inhibition.
-
Probable Cause: The incubation time with this compound is too short to allow for the establishment of a competitive equilibrium at the UT receptor.
-
Troubleshooting Steps:
-
Increase Pre-incubation Time: Systematically increase the pre-incubation time of the cells or tissue with this compound before adding the agonist (U-II). A time-course experiment is recommended to determine the optimal pre-incubation period to observe a shift to competitive antagonism.
-
Prolonged Agonist Incubation: In radioligand binding assays, ensure that the incubation with both the radiolabeled U-II and this compound is sufficiently long to reach equilibrium. Studies have shown that a competitive mode of antagonism for this compound is revealed with prolonged incubation times.
-
Data Analysis: Analyze the data using models for both competitive and noncompetitive inhibition to see which provides a better fit as the incubation time is varied.
-
Issue 2: Discrepancy Between Binding Affinity (Ki) and Functional Potency (IC50)
-
Symptom: The Ki value for this compound determined from a radioligand binding assay (especially with membrane preparations) is significantly lower (more potent) than the IC50 value obtained from a functional assay in intact cells.
-
Probable Cause: As noted in the FAQs, this compound exhibits a pronounced loss of affinity in intact cell systems compared to isolated membranes.
-
Troubleshooting Steps:
-
Assay Format Comparison: If possible, perform both membrane and whole-cell binding assays to directly compare the affinity of this compound in your experimental system. This will help in understanding the magnitude of the discrepancy.
-
Use of Appropriate Controls: Include a reference UT receptor antagonist, such as SB-657510, which does not show a significant difference in affinity between membrane and whole-cell formats, as a positive control.
-
Consider Species Specificity: this compound has a much lower affinity for the rat UT receptor compared to the human UT receptor. Ensure that the species of the receptor in your assay system is appropriate for the expected potency of this compound.
-
Issue 3: Inconsistent Results in Tissue-Based Assays (e.g., Aortic Ring Contraction)
-
Symptom: High variability or lack of a clear dose-response relationship when testing this compound's effect on U-II-induced vasoconstriction in isolated aortic rings.
-
Probable Cause: This could be due to the low affinity of this compound for the UT receptor in certain species (e.g., rat) or procedural inconsistencies.
-
Troubleshooting Steps:
-
Confirm Species Sensitivity: Be aware that this compound's inhibitory potency is over 100-fold lower on the rat UT receptor compared to the human UT receptor.
-
Tissue Randomization: To minimize bias related to regional differences in aortic reactivity, it is imperative to randomize tissue rings to different treatment groups.
-
Prolonged Incubation: As with cellular assays, ensure a sufficient pre-incubation time with this compound to allow for receptor binding.
-
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound's activity in various assays.
Table 1: Inhibitory Potency of this compound in Binding Assays
| Assay Type | Cell/Tissue Type | Species | Parameter | Value (nM) | Reference |
| Radioligand Binding | CHO cell membranes (recombinant) | Human | IC50 | 3.6 | |
| Radioligand Binding | TE 671 cells | Human | IC50 | 46.2 | |
| Radioligand Binding | CHO cells (recombinant) | Human | IC50 | 86 | |
| Radioligand Binding | U2OS cells (recombinant) | Human | Ki | < 5 | |
| Radioligand Binding | Cell membranes (recombinant) | Human | Ki | 2 | |
| Radioligand Binding | Whole cells (recombinant) | Human | Ki | 3 |
Table 2: Functional Inhibitory Potency of this compound
| Assay Type | Cell/Tissue Type | Species | Parameter | Value (nM) | Reference |
| Ca2+ Mobilization | CHO cells (recombinant) | Human | IC50 | 17 | |
| Ca2+ Mobilization | CHO cells (recombinant) | Rat | IC50 | >10000 | |
| MAPK Phosphorylation | CHO cells (recombinant) | Human | IC50 | 150 | |
| Aortic Ring Contraction | Isolated rat aortic rings | Rat | pD'2 | 5.2 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Competitive vs. Apparent Noncompetitive Inhibition
This protocol is designed to investigate the time-dependent nature of this compound's inhibition.
-
Membrane Preparation: Prepare cell membranes from cells expressing the human UT receptor.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Increasing concentrations of this compound or vehicle control.
-
A fixed concentration of radiolabeled U-II (e.g., 125I-U-II).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature with gentle agitation for varying periods (e.g., 30 minutes, 1 hour, 4 hours, 8 hours).
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound and free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound for each incubation time. Analyze the data using non-linear regression to determine the IC50 values and Hill slopes. A rightward shift in the IC50 with increasing incubation time is indicative of competitive inhibition.
Protocol 2: Calcium Mobilization Assay
This protocol measures the functional antagonism of this compound on U-II-induced calcium release.
-
Cell Culture: Plate cells expressing the human UT receptor in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Pre-incubation with this compound: Wash the cells and pre-incubate with varying concentrations of this compound or vehicle for a defined period (e.g., 20 minutes for apparent noncompetitive observation, or longer for competitive).
-
Agonist Addition: Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Add a fixed concentration of U-II to all wells simultaneously.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the log concentration of this compound to calculate the IC50 value.
Visualizations
References
- 1. This compound inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of the urotensin-II receptor antagonist this compound (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
troubleshooting Palosuran delivery for consistent plasma concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent plasma concentrations of Palosuran during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the urotensin-II (UT) receptor.[1] Urotensin-II is a cyclic peptide that acts as a potent vasoconstrictor.[1] The UT receptor is a G protein-coupled receptor (GPCR).[2] this compound competitively inhibits the binding of urotensin-II to the UT receptor, thereby blocking its downstream signaling pathways.[1] This inhibition prevents intracellular calcium mobilization and mitogen-activated protein kinase (MAPK) phosphorylation, which are key events in the signaling cascade initiated by urotensin-II.[1]
Q2: What is the primary route of administration for this compound in preclinical studies?
In the majority of published preclinical studies, this compound is administered orally, typically via oral gavage in rodent models.
Q3: What are the known pharmacokinetic properties of this compound?
This compound is rapidly absorbed after oral administration, with maximum plasma concentrations observed approximately 1 hour after dosing in diabetic patients. In healthy male subjects, the plasma concentration-time profile shows rapid absorption with two peaks, and steady-state concentrations are typically reached after 4-5 days of dosing.
Troubleshooting Guide: Inconsistent Plasma Concentrations of this compound
Achieving consistent plasma concentrations of this compound is crucial for reliable and reproducible experimental outcomes. Below are common issues that can lead to variability and steps to troubleshoot them.
| Potential Issue | Possible Causes | Troubleshooting Steps |
| Low or No Detectable Plasma Concentration | - Improper Oral Gavage Technique: Incorrect placement of the gavage needle can lead to administration into the trachea instead of the esophagus, or leakage from the mouth. | - Ensure proper restraint of the animal to prevent movement during gavage. - Measure the gavage needle from the tip of the nose to the last rib to ensure correct insertion depth. - Insert the gavage needle gently and avoid forcing it. The animal should swallow as the tube is advanced. - Administer the formulation slowly to prevent regurgitation. |
| - Formulation Issues: this compound may not be fully dissolved or suspended in the vehicle, leading to inaccurate dosing. The formulation may also be unstable. | - Visually inspect the formulation for homogeneity before each administration. If it is a suspension, ensure it is well-mixed. - Evaluate the solubility of this compound in the chosen vehicle. Consider using a different vehicle if solubility is an issue. - Assess the stability of the formulation over the duration of the experiment. | |
| - Low Bioavailability: this compound may have inherently low oral bioavailability in the chosen animal model. | - Review available pharmacokinetic data for this compound in the specific species and strain being used. - Consider a pilot study to determine the bioavailability in your model. | |
| High Variability in Plasma Concentrations Between Animals | - Inconsistent Dosing Volume: Errors in calculating or drawing the dose for each animal. | - Accurately weigh each animal before dosing and calculate the precise volume required. - Use calibrated pipettes or syringes for dose preparation. |
| - Food Effects: The presence or absence of food in the stomach can significantly affect the rate and extent of drug absorption. | - Standardize the fasting period for all animals before dosing. A common practice is overnight fasting with free access to water. - Ensure that all animals in a study group are treated consistently regarding their feeding schedule. | |
| - Animal Health and Stress: Underlying health issues or stress can alter gastrointestinal motility and blood flow, affecting drug absorption. | - Acclimatize animals to the experimental conditions and handling procedures before the study begins. - Monitor the health of the animals throughout the experiment. Stressed or unhealthy animals may exhibit altered pharmacokinetics. | |
| Unexpected Pharmacokinetic Profile (e.g., delayed Tmax) | - Delayed Gastric Emptying: Factors such as the composition of the vehicle, recent feeding, or stress can slow the rate at which the drug passes from the stomach to the small intestine. | - Use a consistent and simple vehicle for formulation. - Ensure a consistent fasting period. |
| - Enterohepatic Recirculation: The drug may be excreted in the bile and then reabsorbed in the intestine, leading to a second peak in the plasma concentration profile. | - This is an inherent property of the drug and cannot be easily modified. Be aware of this possibility when interpreting pharmacokinetic data. |
Experimental Protocols
This compound Formulation for Oral Gavage in Rats (Recommended Starting Point)
This protocol describes a general method for preparing a this compound formulation for oral administration in rats. The specific vehicle may need to be optimized based on the solubility and stability of your specific batch of this compound.
Materials:
-
This compound powder
-
Vehicle: A common vehicle for preclinical oral dosing is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. Other potential vehicles include polyethylene glycol 400 (PEG400) or a suspension in corn oil.
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile water
-
Calibrated balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Calculate the required amount of this compound and vehicle: Determine the desired concentration of the dosing solution based on the target dose (e.g., mg/kg) and the dosing volume (typically 5-10 mL/kg for rats).
-
Prepare the vehicle: If using 0.5% CMC, slowly add the CMC powder to sterile water while stirring continuously with a magnetic stirrer until a homogenous suspension is formed.
-
Prepare the this compound formulation:
-
Accurately weigh the required amount of this compound powder.
-
If preparing a suspension, triturate the this compound powder with a small amount of the vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while mixing continuously until the desired final volume is reached.
-
If using a soluble vehicle, dissolve the this compound in the vehicle using a magnetic stirrer. Gentle heating may be applied if necessary, but the stability of this compound at elevated temperatures should be confirmed.
-
-
Ensure Homogeneity: Before each administration, ensure the formulation is homogenous, especially if it is a suspension, by vortexing or stirring.
Oral Gavage Administration in Rats
This protocol provides a step-by-step guide for administering this compound via oral gavage to rats.
Materials:
-
Rat restraint device (optional)
-
Appropriately sized gavage needle (16-18 gauge for adult rats)
-
Syringe corresponding to the dosing volume
-
This compound formulation
Procedure:
-
Animal Restraint:
-
Gently but firmly restrain the rat. One common method is to hold the rat's head and neck with one hand while supporting the body with the other. Ensure the animal's breathing is not restricted.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this length on the needle.
-
Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
As the needle reaches the back of the throat, the rat should exhibit a swallowing reflex. Allow the needle to slide gently into the esophagus. Do not force the needle. If resistance is met, withdraw the needle and try again.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation from the syringe.
-
-
Needle Removal:
-
After delivering the full dose, gently and slowly withdraw the gavage needle.
-
-
Post-Procedure Monitoring:
-
Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the formulation from the mouth or nose.
-
Plasma Sample Collection and Preparation for LC-MS/MS Analysis
This protocol outlines the collection of blood samples and preparation of plasma for the quantification of this compound.
Materials:
-
Anticoagulant tubes (e.g., containing EDTA or heparin)
-
Syringes and needles for blood collection
-
Centrifuge
-
Cryovials for plasma storage
-
-80°C freezer
-
Protein precipitation solvent (e.g., acetonitrile with an internal standard)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Blood Collection:
-
At predetermined time points after this compound administration, collect blood samples from the appropriate site (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Collect the blood into tubes containing an anticoagulant to prevent clotting.
-
-
Plasma Separation:
-
Centrifuge the blood samples at approximately 2000 x g for 10-15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.
-
-
Plasma Storage:
-
Transfer the plasma samples to labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation for LC-MS/MS (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To a known volume of plasma (e.g., 50 µL), add a volume of cold protein precipitation solvent (e.g., 150 µL of acetonitrile containing a suitable internal standard). The ratio of solvent to plasma is typically 3:1.
-
Vortex the mixture vigorously for 1-2 minutes to precipitate the plasma proteins.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize pharmacokinetic parameters of this compound from published studies.
Table 1: Pharmacokinetic Parameters of this compound in Diabetic Patients
| Parameter | Value | Reference |
| Tmax (Time to maximum plasma concentration) | ~1 hour | |
| Accumulation Factor (after 13.5 days of treatment) | 1.7 (geometric mean) |
Data from a study in macroalbuminuric, diabetic patients treated with 125 mg this compound twice daily.
Table 2: Pharmacokinetic Parameters of this compound in Healthy Male Subjects
| Parameter | Value | Reference |
| Time to reach steady-state | 4-5 days | |
| Apparent terminal half-life | ~25 hours |
Data from a multiple-dose study in healthy male subjects.
Visualizations
Urotensin-II Signaling Pathway and the Action of this compound
Caption: Mechanism of action of this compound as a Urotensin-II receptor antagonist.
Experimental Workflow for Assessing this compound Plasma Concentration
Caption: Experimental workflow for determining this compound plasma concentration.
References
- 1. Pharmacology of the urotensin-II receptor antagonist this compound (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urotensin-II receptor - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Palosuran and Other Non-Peptidic Urotensin-II Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Palosuran (ACT-058362) with other notable non-peptidic antagonists of the Urotensin-II (U-II) receptor (UT). U-II, a potent vasoconstrictor, and its receptor are implicated in a variety of cardiovascular and renal diseases, making UT antagonists a significant area of therapeutic interest. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the primary signaling pathway to offer a comprehensive resource for researchers in the field.
Performance Comparison of Non-Peptidic UT Antagonists
The following table summarizes the in vitro potency of this compound and other selected non-peptidic U-II antagonists. The data is compiled from various studies to facilitate a comparative analysis of their pharmacological profiles.
| Compound | Target | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference |
| This compound (ACT-058362) | Human UT Receptor | Radioligand Binding (Membrane) | Human | - | 5 ± 1 | [1] |
| Human UT Receptor | Radioligand Binding (Whole Cell) | Human | - | 276 ± 67 | [2] | |
| Human UT Receptor | Calcium Mobilization | Human | 323 ± 67 | - | [2] | |
| Monkey UT Receptor | Radioligand Binding (Membrane) | Monkey | - | 4 ± 1 | [1] | |
| Rodent/Feline UT Receptor | Radioligand Binding (Membrane) | Rat/Cat | - | >1000 | [1] | |
| SB-706375 | Human UT Receptor | Radioligand Binding | Human | - | 4.7 ± 1.5 | |
| Human UT Receptor | Calcium Mobilization | Human | - | pKb 7.29–8.00 | ||
| Rodent UT Receptor | Radioligand Binding | Rodent | - | 4.7 ± 1.5 | ||
| Urotensin-II receptor antagonist-1 | Human UT Receptor | Radioligand Binding | Human | - | 16 | |
| KR-36996 | Human UT Receptor | Radioligand Binding | Human | - | 4.4 | |
| Human Aortic SMC Proliferation | Functional Assay | Human | 3.5 | - | ||
| GSK-1440115 | Human UT Receptor | Radioligand Binding | Human | - | 8.6 | |
| Human Aortic SMC Proliferation | Functional Assay | Human | 82.3 | - |
Urotensin-II Signaling Pathway
Urotensin-II binding to its G protein-coupled receptor (UT) primarily activates the Gαq signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Downstream of these events, the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is activated, leading to various cellular responses including vasoconstriction and cell proliferation.
Caption: Urotensin-II signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the Urotensin-II receptor.
Protocol:
-
Membrane Preparation: Membranes from cells recombinantly expressing the human Urotensin-II receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled U-II analog (e.g., [¹²⁵I]U-II) is incubated with the cell membranes in a suitable buffer.
-
Competition: Increasing concentrations of the non-peptidic antagonist (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit U-II-induced increases in intracellular calcium.
Protocol:
-
Cell Culture: Cells expressing the Urotensin-II receptor (e.g., CHO-K1 cells) are plated in black-walled, clear-bottom microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye extrusion.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the non-peptidic antagonist for a defined period.
-
Agonist Stimulation: Urotensin-II is added to the wells to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal U-II-induced calcium response, is calculated from the dose-response curve.
U-II-Induced MAPK (ERK1/2) Phosphorylation Assay
This assay assesses the antagonist's ability to block the downstream signaling event of ERK1/2 phosphorylation induced by U-II.
Protocol:
-
Cell Culture and Starvation: Cells expressing the Urotensin-II receptor are cultured and then serum-starved to reduce basal ERK1/2 phosphorylation.
-
Antagonist Pre-treatment: The cells are pre-treated with different concentrations of the non-peptidic antagonist.
-
U-II Stimulation: The cells are then stimulated with U-II for a specific time period known to induce maximal ERK1/2 phosphorylation.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).
-
A second primary antibody for total ERK1/2 is used as a loading control.
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the p-ERK1/2 bands is quantified and normalized to the total ERK1/2 bands. The IC50 value for the inhibition of U-II-induced ERK1/2 phosphorylation is then determined.
References
Validating Palosuran's Effects: A Comparative Guide to U-II Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Palosuran, a Urotensin-II (U-II) receptor antagonist, with a secondary antagonist, SB-657510. By presenting key experimental data and detailed protocols, this document aims to facilitate the validation of this compound's effects and aid in the broader investigation of the U-II signaling pathway in various physiological and pathological processes.
Unveiling the Role of Urotensin-II and its Antagonists
Urotensin-II (U-II) is a potent vasoactive peptide that exerts its effects through the G-protein coupled U-II receptor (UT). The U-II system is implicated in a range of biological functions and its dysregulation has been linked to cardiovascular diseases, renal dysfunction, and metabolic disorders[1][2][3]. Consequently, UT receptor antagonists like this compound have emerged as valuable research tools and potential therapeutic agents[4].
This compound (also known as ACT-058362) is a potent and specific antagonist of the human UT receptor[4]. To rigorously validate its on-target effects and rule out potential off-target activities, it is crucial to compare its performance with a structurally distinct secondary antagonist. This guide utilizes SB-657510, a close analog of the well-characterized U-II antagonist SB-706375, as a comparator.
Comparative Pharmacological Data
The following table summarizes the quantitative data for this compound and SB-657510, providing a direct comparison of their in vitro activities.
| Parameter | This compound | SB-657510 | Reference |
| Radioligand Binding Affinity (Ki) | |||
| Human UT Receptor (membranes) | 5 ± 1 nM | 61 nM | |
| Monkey UT Receptor (membranes) | 4 ± 1 nM | Not Reported | |
| Human UT Receptor (intact cells) | 276 ± 67 nM | Not Reported | |
| Functional Antagonism | |||
| U-II-induced Ca2+ Mobilization (IC50) | 323 ± 67 nM | 180 ± 46 nM | |
| U-II-induced Vasoconstriction (pD'2) | 5.2 (rat aortic rings) | Not Reported | |
| U-II-induced Vasoconstriction (Kb) | 2.2 ± 0.6 μM (hUT transgenic mouse aorta) | Not Reported |
Visualizing the U-II Signaling Pathway and Experimental Logic
To understand the mechanism of action of this compound and the rationale for using a secondary antagonist, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Urotensin-II Signaling Pathway.
Caption: Experimental Workflow for Validation.
Caption: Logic of Secondary Antagonist Use.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and accurate comparison.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and a secondary antagonist to the UT receptor.
Materials:
-
HEK293 cells stably expressing the human UT receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
[¹²⁵I]-U-II (radioligand).
-
Unlabeled U-II (for determining non-specific binding).
-
This compound and secondary antagonist stock solutions.
-
96-well microplates.
-
Scintillation fluid and counter.
Protocol:
-
Culture HEK293-hUT cells to ~80-90% confluency.
-
Prepare cell membranes by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-U-II, and varying concentrations of the unlabeled antagonist (this compound or secondary antagonist).
-
For total binding, omit the unlabeled antagonist. For non-specific binding, add a high concentration of unlabeled U-II.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of antagonist that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
Objective: To measure the functional antagonism of this compound and a secondary antagonist by assessing their ability to inhibit U-II-induced intracellular calcium release.
Materials:
-
HEK293 cells stably expressing the hUT receptor.
-
Cell culture medium.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Probenecid (to prevent dye leakage).
-
U-II solution.
-
This compound and secondary antagonist stock solutions.
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader with an injection system.
Protocol:
-
Seed HEK293-hUT cells into the microplates and grow to confluency.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C. Probenecid is often included in the loading buffer.
-
Wash the cells with buffer to remove excess dye.
-
Add varying concentrations of this compound or the secondary antagonist to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration of U-II (typically EC80) into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Determine the inhibitory effect of the antagonist by comparing the U-II-induced calcium response in the presence and absence of the antagonist.
-
Calculate the IC50 value for each antagonist from the concentration-response curves.
MAPK Phosphorylation Assay (Western Blot)
Objective: To assess the ability of this compound and a secondary antagonist to inhibit U-II-induced phosphorylation of MAP kinases (e.g., ERK1/2).
Materials:
-
Cells expressing the UT receptor (e.g., HEK293-hUT or a relevant cell line with endogenous receptors).
-
Cell culture medium.
-
Serum-free medium for starvation.
-
U-II solution.
-
This compound and secondary antagonist stock solutions.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for several hours to reduce basal MAPK phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound or the secondary antagonist for a specified time.
-
Stimulate the cells with U-II for a time known to induce maximal MAPK phosphorylation (e.g., 5-15 minutes).
-
Lyse the cells on ice and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody, or run a parallel gel.
-
Quantify the band intensities and determine the extent of inhibition of U-II-induced phosphorylation by the antagonists.
By employing these standardized protocols and comparing the results obtained with this compound to those of a secondary antagonist, researchers can gain greater confidence in the specificity of this compound's actions and further elucidate the role of the U-II system in their specific area of investigation.
References
- 1. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]
- 2. Urotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Clinical Implications of the Urotensin II Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of the urotensin-II receptor antagonist this compound (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
Palosuran and ACE Inhibitors in Diabetic Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of palosuran, a urotensin-II (U-II) receptor antagonist, and Angiotensin-Converting Enzyme (ACE) inhibitors in rodent models of diabetes. The data presented is compiled from separate studies and does not represent a head-to-head comparison. The objective is to offer a consolidated resource for evaluating the potential of these therapeutic approaches in the context of diabetic complications, particularly nephropathy.
Mechanism of Action: A Tale of Two Pathways
This compound and ACE inhibitors target distinct but convergent pathways involved in the pathophysiology of diabetic nephropathy.
This compound acts by blocking the U-II receptor. U-II is a potent vasoconstrictor, and its receptor's activation is linked to various downstream effects, including calcium mobilization and mitogen-activated protein kinase (MAPK) phosphorylation, which can contribute to renal damage.[1] this compound has been shown to inhibit these U-II-induced intracellular signaling events.[1]
ACE inhibitors , on the other hand, disrupt the Renin-Angiotensin System (RAS). They prevent the conversion of angiotensin I to angiotensin II, a key mediator of vasoconstriction, aldosterone release, and glomerular pressure.[2][3] By reducing angiotensin II levels, ACE inhibitors exert a vasodilatory effect, lower blood pressure, and decrease intraglomerular pressure, thereby protecting the kidneys.[4]
Preclinical Efficacy in Diabetic Rodent Models
The following tables summarize the quantitative data from studies using the streptozotocin (STZ)-induced diabetic rat model, a common model for type 1 diabetes that develops renal complications similar to human diabetic nephropathy.
Table 1: Effects of this compound in STZ-Induced Diabetic Rats
| Parameter | Diabetic Control | This compound-Treated | Percentage Change | Reference |
| Renal Function | ||||
| Proteinuria | Increased | Delayed Development | Not Quantified | |
| Renal Blood Flow | Decreased | Increased | Not Quantified | |
| Metabolic Parameters | ||||
| Blood Glucose | Increased | Slowed Increase | Not Quantified | |
| Glycosylated Hemoglobin (HbA1c) | Increased | Slowed Increase | Not Quantified | |
| Serum Insulin | Decreased | Increased | Not Quantified | |
| Survival | Decreased | Improved | Not Quantified |
Table 2: Effects of ACE Inhibitors in STZ-Induced Diabetic Rats
| Parameter | Diabetic Control | ACE Inhibitor-Treated | Percentage Change | Reference |
| Renal Function | ||||
| Proteinuria / Albuminuria | Increased | Decreased | Not Quantified | |
| Renal Damage/Fibrosis | Increased | Ameliorated/Reduced | Not Quantified | |
| Hemodynamic Parameters | ||||
| Blood Pressure | Increased | Prevented Increase | Not Quantified | |
| Metabolic Parameters | ||||
| Blood Glucose | Unchanged | No Effect | 0% |
Note: The lack of directly comparable quantitative data between studies necessitates a qualitative comparison for some parameters. The presented data is based on the reported findings of the individual studies.
Experimental Protocols
This compound Study Protocol (Based on Clozel et al., 2006)
-
Animal Model: Male Wistar rats.
-
Induction of Diabetes: Single intravenous injection of streptozotocin (STZ).
-
Treatment Groups:
-
Diabetic control (vehicle).
-
This compound administered in the diet.
-
-
Duration: Long-term treatment.
-
Key Measurements: Survival, blood glucose, glycosylated hemoglobin, serum lipids, serum insulin, renal blood flow, proteinuria, and histological analysis of the kidney and pancreas.
ACE Inhibitor Study Protocols (General overview from multiple sources)
-
Animal Model: Male rats (various strains including Wistar and Spontaneously Hypertensive Rats).
-
Induction of Diabetes: Single intraperitoneal or intravenous injection of STZ.
-
Treatment Groups:
-
Diabetic control (vehicle).
-
ACE inhibitor (e.g., ramipril, lisinopril) administered in drinking water or by oral gavage.
-
-
Dosage Examples:
-
Ramipril: 1 mg/kg/day.
-
Lisinopril: 2 mg/kg/day.
-
-
Duration: Typically several weeks to months.
-
Key Measurements: Blood pressure, proteinuria/albuminuria, renal histology (glomerulosclerosis, interstitial fibrosis), motor nerve conduction velocity, blood glucose.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways targeted by this compound and ACE inhibitors, as well as a typical experimental workflow for preclinical evaluation in diabetic models.
Conclusion
Based on the available preclinical data, both this compound and ACE inhibitors demonstrate protective effects in rodent models of diabetic nephropathy. This compound appears to have a broader impact on metabolic parameters in addition to its renal effects in the STZ-induced diabetic rat model. ACE inhibitors have a well-established role in reducing proteinuria and preventing renal structural damage, primarily through their hemodynamic effects.
The data suggests that targeting the urotensin-II pathway with this compound could be a valuable therapeutic strategy. However, without direct comparative studies, it is difficult to ascertain the relative efficacy of this compound compared to ACE inhibitors or the potential synergistic effects of a combination therapy in a preclinical setting. Further research, including head-to-head preclinical trials, is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with established treatments like ACE inhibitors, for the management of diabetic nephropathy.
References
- 1. Pharmacology of the urotensin-II receptor antagonist this compound (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACE inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 3. youtube.com [youtube.com]
- 4. ahajournals.org [ahajournals.org]
A Comparative Efficacy Analysis of Palosuran and Urantide in Urotensin-II Receptor Antagonism
This guide provides a detailed comparison of Palosuran (ACT-058362) and Urantide, two antagonists of the urotensin-II (U-II) receptor. The document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of their mechanisms of action, efficacy based on available experimental data, and a summary of their chemical properties. While no head-to-head comparative studies have been identified, this guide synthesizes data from individual preclinical and clinical investigations to facilitate an indirect comparison.
Introduction and Mechanism of Action
Both this compound and Urantide are selective antagonists of the urotensin-II receptor (UT receptor), formerly known as GPR14.[1][2] U-II is a potent vasoconstrictor peptide implicated in the pathophysiology of various cardiovascular and renal diseases, including hypertension, atherosclerosis, and diabetic nephropathy.[3][4] By blocking the U-II receptor, both this compound and Urantide aim to counteract the deleterious effects of U-II.
This compound is an orally active, nonpeptidic small molecule antagonist, whereas Urantide is a peptide derivative of human urotensin-II (hU-II).[3] Their primary mechanism of action involves competitively binding to the UT receptor, thereby preventing the downstream signaling cascade initiated by U-II. This includes the inhibition of U-II-induced calcium mobilization and mitogen-activated protein kinase (MAPK) phosphorylation.
Chemical and Pharmacological Properties
The structural differences between the nonpeptidic this compound and the peptidic Urantide are significant and influence their pharmacological properties.
| Property | This compound (ACT-058362) | Urantide ([Pen5,DTrp7,Orn8]h-U-II(4–11)) |
| Compound Type | Nonpeptidic, small molecule | Peptidic derivative of hU-II |
| Chemical Formula | C25H30N4O2 | Not specified in provided results |
| Administration | Orally active | Intraperitoneal/Intravenous injection (in rats) |
| Binding Affinity (human UT) | IC50: 3.6 nM | pKi: 8.3 |
| Binding Affinity (rat UT) | IC50: 1475 nM | pKB: 8.3 |
| Selectivity | Selective for human over rat UT receptor | Potent at both human and rat UT receptors |
Comparative Efficacy
The efficacy of this compound has been evaluated in both preclinical and clinical settings, whereas Urantide's efficacy data is primarily from preclinical studies.
Both compounds have demonstrated efficacy in rodent models of cardiovascular and renal disease.
| Study Focus | This compound | Urantide |
| Renal Function | In diabetic rats, improved renal blood flow, delayed proteinuria, and reduced renal damage. In rats with renal ischemia, it prevented the no-reflow phenomenon and subsequent acute renal failure. | In a rat model of atherosclerosis, it improved kidney injury by inhibiting the JAK2/STAT3 signaling pathway. |
| Atherosclerosis | Data not available from provided results. | In a rat model, it ameliorated pathological changes of atherosclerosis and reduced gene and protein expression of U-II and its receptor. |
| Vascular Effects | In vitro, it produces a relaxant response in pre-contracted corpora cavernosa strips from diabetic rats. | In rat thoracic aorta, it competitively antagonized hU-II-induced contractions. It also inhibited the proliferation of vascular smooth muscle cells. |
| Diabetes | In streptozotocin-induced diabetic rats, long-term treatment improved survival, increased insulin, and slowed the increase in glycemia and glycosylated hemoglobin. | Data not available from provided results. |
This compound has been investigated in clinical trials for diabetic nephropathy and type 2 diabetes, with limited success.
| Trial Focus | Dosage | Key Outcomes |
| Diabetic Nephropathy | 125 mg twice daily for 4 weeks | Did not significantly affect urinary albumin excretion, blood pressure, glomerular filtration rate, or renal plasma flow. |
| Type 2 Diabetes | 125 mg twice daily for 4 weeks | Did not influence insulin secretion or sensitivity, or daily blood glucose levels. |
No clinical trial data for Urantide is available in the provided search results.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation of the presented data.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, 2-period crossover study.
-
Participants: Hypertensive patients with type 2 diabetic nephropathy.
-
Intervention: Patients received both this compound (125 mg twice daily) and a placebo for 4 weeks each, separated by a 6-week washout period.
-
Primary Endpoint: Change in 24-hour urinary albumin excretion.
-
Secondary Endpoints: Changes in blood pressure, glomerular filtration rate, and renal plasma flow.
-
Animal Model: An atherosclerosis rat model was induced by a high-fat diet and intraperitoneal injection of vitamin D3.
-
Intervention: Atherosclerotic rats were treated with Urantide (30 μg/kg) via injection for 3, 7, or 14 days.
-
Assessments:
-
Serum biochemical assays for triglyceride, cholesterol, HDL, and LDL levels.
-
Immunohistochemical staining of the aorta to observe pathological changes.
-
Reverse transcription-polymerase chain reaction (RT-PCR) and Western blotting to measure the gene and protein expression of U-II and its receptor (GPR14) in the aorta.
-
Summary and Conclusion
This compound and Urantide are both potent and selective antagonists of the urotensin-II receptor, a promising target for cardiovascular and renal diseases. This compound, a nonpeptidic small molecule, has the advantage of oral bioavailability and has been tested in humans. However, clinical trials in patients with diabetic nephropathy and type 2 diabetes did not demonstrate significant efficacy at the doses tested.
Urantide, a peptidic antagonist, has shown considerable potency in preclinical models, particularly in the context of atherosclerosis and vascular smooth muscle cell proliferation. Its efficacy in animal models of atherosclerosis-related kidney injury appears promising. However, as a peptide, its development for chronic use may face challenges related to administration and stability.
References
- 1. Pharmacology of the urotensin-II receptor antagonist this compound (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. The urotensin II receptor antagonist, urantide, protects against atherosclerosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Palosuran's In Vivo Efficacy: A Comparative Analysis with Endothelin Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Palosuran's in vivo mechanism of action against established endothelin receptor antagonists (ERAs). Supported by experimental data, this analysis delves into the therapeutic potential and underlying signaling pathways of these vasoactive agents.
This compound, a selective antagonist of the urotensin-II (U-II) receptor, has been investigated for its potential therapeutic effects in conditions associated with vasoconstriction and endothelial dysfunction, such as diabetic nephropathy and renal ischemia. U-II is recognized as one of the most potent endogenous vasoconstrictors.[1] The primary mechanism of action of this compound involves blocking the U-II receptor (UT receptor), a G protein-coupled receptor, thereby mitigating the downstream effects of U-II, which include vasoconstriction, cell proliferation, and fibrosis.[2][3] This guide compares the in vivo efficacy of this compound with that of endothelin receptor antagonists (ERAs), a class of drugs that target the endothelin system, another powerful mediator of vasoconstriction and renal pathophysiology.[2][4]
Comparative In Vivo Performance: this compound vs. Endothelin Receptor Antagonists
Preclinical studies in various rat models have demonstrated the potential of this compound in ameliorating renal and metabolic dysfunction. However, its translation to clinical efficacy in humans has been limited. In contrast, ERAs such as Bosentan (a dual ETA/ETB receptor antagonist) and Atrasentan (a selective ETA receptor antagonist) have shown more consistent preclinical benefits and have been investigated extensively in clinical trials for various cardiovascular and renal diseases.
Renal Ischemia-Reperfusion Injury
In a rat model of renal ischemia-reperfusion injury, both this compound and ERAs have shown protective effects. This compound has been shown to prevent the "no-reflow" phenomenon and subsequent acute renal failure. Similarly, Bosentan has been demonstrated to reduce the fall in creatinine clearance and inhibit the reduction in glomerular filtration rate and renal perfusate flow in rat models of contrast-induced nephrotoxicity and ischemia-reperfusion injury.
| Compound | Animal Model | Key In Vivo Effects | Reference |
| This compound | Rat Renal Ischemia | Prevents "no-reflow," acute renal failure, and histological damage. | |
| Bosentan | Rat Renal Ischemia-Reperfusion | Significantly decreased serum BUN and creatinine levels. | |
| Bosentan | Rat Contrast-Induced Nephrotoxicity | Markedly inhibited the fall in creatinine clearance. |
Diabetic Nephropathy
In streptozotocin (STZ)-induced diabetic rat models, long-term treatment with this compound has been shown to improve survival, increase insulin levels, and delay the progression of proteinuria and renal damage. It also demonstrated beneficial effects on glycemia and lipid profiles in these models. Selective ETA receptor antagonists like Atrasentan have also shown significant promise in experimental models of diabetic kidney disease by reducing proteinuria and protecting against glomerular damage. Clinical trials with Atrasentan have shown significant reductions in the urine albumin-to-creatinine ratio (UACR) in patients with diabetic kidney disease. In contrast, clinical studies with this compound in patients with type 2 diabetic nephropathy did not demonstrate a significant effect on albuminuria, blood pressure, or glomerular filtration rate.
| Compound | Animal/Clinical Model | Key In Vivo/Clinical Effects | Reference |
| This compound | STZ-Induced Diabetic Rats | Increased renal blood flow, delayed proteinuria and renal damage. | |
| This compound | Hypertensive Patients with Type 2 Diabetic Nephropathy | No significant effect on albuminuria, blood pressure, or GFR. | |
| Atrasentan | Experimental Diabetic Nephropathy | Reduces albuminuria and protects from podocyte loss. | |
| Atrasentan | Phase 2/3 Clinical Trials in Diabetic Kidney Disease | Significantly reduced UACR. |
Signaling Pathways and Experimental Workflows
The distinct yet related mechanisms of action of this compound and ERAs are rooted in their targeting of different G protein-coupled receptors involved in vasoconstriction.
Caption: Simplified signaling pathways of Urotensin-II and Endothelin-1 leading to vasoconstriction and the inhibitory action of this compound and ERAs.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of these compounds in a rat model of renal ischemia-reperfusion injury.
Caption: A generalized workflow for in vivo studies of renal ischemia-reperfusion injury in rats.
Detailed Experimental Protocols
Induction of Diabetes Mellitus in Rats (Streptozotocin Model)
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are typically used.
-
Induction: A single intraperitoneal (IP) injection of streptozotocin (STZ), freshly dissolved in cold 0.1 M citrate buffer (pH 4.5), is administered at a dose of 50-65 mg/kg body weight.
-
Confirmation of Diabetes: Blood glucose levels are monitored from tail vein blood samples. Rats with blood glucose levels consistently above 250 mg/dL (13.9 mmol/L) 48-72 hours post-injection are considered diabetic and included in the study.
-
Treatment: this compound or the comparator drug is administered daily via oral gavage for the specified duration of the study (e.g., 4-8 weeks).
-
Monitoring: Body weight, blood glucose, and urinary protein/albumin excretion are monitored regularly. At the end of the study, renal blood flow can be measured, and kidney tissues are collected for histological analysis.
Measurement of Renal Blood Flow in Rats
-
Surgical Preparation: Rats are anesthetized (e.g., with Inactin or isoflurane). A midline abdominal incision is made to expose the left renal artery.
-
Flow Probe Placement: An ultrasonic transit-time flow probe of appropriate size is placed around the isolated renal artery. Acoustic gel is applied to ensure proper signal transmission.
-
Data Acquisition: The flow probe is connected to a flowmeter, and renal blood flow is recorded continuously. Mean arterial pressure can be simultaneously monitored via a catheter placed in the femoral or carotid artery.
-
Conscious Animal Monitoring: For long-term studies, the probe and catheter can be exteriorized at the nape of the neck, allowing for continuous measurement in conscious, unrestrained rats.
Renal Ischemia-Reperfusion Injury Model in Rats
-
Anesthesia and Surgical Preparation: Rats are anesthetized, and a midline laparotomy is performed to expose both kidneys.
-
Induction of Ischemia: The renal pedicles (containing the renal artery, vein, and ureter) are occluded using non-traumatic vascular clamps for a defined period (e.g., 45 minutes).
-
Reperfusion: The clamps are removed to allow blood flow to be restored to the kidneys. The abdominal incision is then closed.
-
Post-operative Care and Sample Collection: Animals are allowed to recover. Blood and urine samples are collected at various time points after reperfusion (e.g., 24, 48, 72 hours) to assess renal function (serum creatinine, BUN, proteinuria). At the end of the experiment, kidneys are harvested for histological examination.
Conclusion
In vivo preclinical data suggest that this compound, by antagonizing the U-II receptor, holds therapeutic potential in models of renal disease. However, its efficacy in clinical settings has not been conclusively demonstrated. In comparison, endothelin receptor antagonists, particularly selective ETA receptor blockers like Atrasentan, have shown more robust and translatable effects in reducing proteinuria in both preclinical models and clinical trials of diabetic nephropathy. The experimental models and protocols outlined in this guide provide a framework for the continued investigation and comparative evaluation of these and other novel therapeutic agents targeting vasoconstrictor pathways in renal and cardiovascular diseases. Further research is warranted to fully elucidate the therapeutic window and patient populations that might benefit from U-II receptor antagonism.
References
A Cross-Species Comparative Analysis of Palosuran's Pharmacological Effects and Alternative Therapies for Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Palosuran, a urotensin-II receptor antagonist, with alternative therapeutic agents across different species. The data presented is intended to support research and development efforts in the field of renal and metabolic diseases.
Comparative Pharmacological Data
The following tables summarize the quantitative pharmacological data for this compound and its comparators, focusing on their activity at their respective targets in different species.
Table 1: Urotensin-II Receptor Antagonists
| Compound | Target | Species | Assay Type | Potency/Affinity | Reference(s) |
| This compound | Urotensin-II (UT) Receptor | Human | Radioligand Binding (Ki) | ~5 nM | [1] |
| Monkey | Radioligand Binding (Ki) | ~4 nM | [1] | ||
| Rat | Radioligand Binding (Ki) | >1000 nM (>100-fold less potent than human) | [2][3] | ||
| Human (intact cells) | Radioligand Binding (Ki) | 50-276 nM (10-54 fold loss of affinity compared to membranes) | [1] | ||
| Rat Aorta | Functional Assay (pA2) | 5.2 | |||
| Urantide | Urotensin-II (UT) Receptor | Human (recombinant) | Radioligand Binding (pKi) | 8.3 | |
| Rat Aorta | Functional Assay (pKB) | 8.3 | |||
| Rat (recombinant) | Radioligand Binding (Ki) | 5.3–58.2 nM | |||
| Cat (recombinant) | Radioligand Binding (Ki) | 1.7–95.3 nM | |||
| Monkey (recombinant) | Radioligand Binding (Ki) | 5.3–58.2 nM |
Table 2: Endothelin Receptor Antagonists
| Compound | Target | Species | Assay Type | Potency/Affinity | Reference(s) |
| Atrasentan | Endothelin A (ETA) Receptor | Human | Radioligand Binding (Ki) | 0.034 nM | |
| Endothelin B (ETB) Receptor | Human | Radioligand Binding (Ki) | 63.3 nM (>1800-fold selectivity for ETA) | ||
| Zibotentan | Endothelin A (ETA) Receptor | Human | Radioligand Binding (Ki) | 13 nM | |
| Human | Functional Assay (IC50) | 21 nM | |||
| Endothelin B (ETB) Receptor | Human | Functional Assay (IC50) | >10,000 nM |
Table 3: Renin-Angiotensin System Inhibitors (Illustrative Examples)
| Compound Class | Primary Target | General Effect | Species Studied | Key Findings in Diabetic Nephropathy Models | Reference(s) |
| ACE Inhibitors (e.g., Lisinopril) | Angiotensin-Converting Enzyme (ACE) | Decrease Angiotensin II production | Human, Rat | Reduce proteinuria and slow progression of renal disease. | |
| ARBs (e.g., Losartan) | Angiotensin II Type 1 (AT1) Receptor | Block Angiotensin II effects | Human, Rat | Reduce proteinuria and slow progression of renal disease; may offer better tolerability than ACEi for some patients. |
Key Preclinical and Clinical Findings
This compound
In preclinical studies using streptozotocin-induced diabetic rats, long-term treatment with this compound demonstrated several beneficial effects, including improved survival, increased insulin levels, and a reduction in the progression of hyperglycemia, glycosylated hemoglobin, and serum lipids. Furthermore, this compound was shown to increase renal blood flow and delay the onset of proteinuria and renal damage in this animal model.
However, the translation of these promising preclinical findings to human subjects has been challenging. In a clinical trial involving hypertensive patients with type 2 diabetic nephropathy, four weeks of treatment with this compound (125 mg BID) did not significantly affect urinary albumin excretion, blood pressure, glomerular filtration rate, or renal plasma flow. Another study in diet-treated type 2 diabetes patients also showed no significant effect of this compound on insulin secretion or sensitivity. The discrepancy between preclinical and clinical results may be partly explained by the significantly lower potency of this compound at the rat urotensin receptor compared to the human receptor.
Alternative Therapies
-
Urantide: This peptidic urotensin-II receptor antagonist has shown high potency in preclinical models, effectively blocking urotensin-II-induced vasoconstriction in the rat aorta. It has also been shown to improve atherosclerosis-related kidney injury in rats by inhibiting the JAK2/STAT3 signaling pathway. However, it can act as a partial agonist in some cellular systems.
-
Endothelin Receptor Antagonists (Atrasentan, Zibotentan): These agents target the endothelin system, which is implicated in the pathogenesis of diabetic nephropathy. Atrasentan is a highly selective ETA receptor antagonist, while Zibotentan is also ETA-selective. Preclinical studies with Atrasentan in rat models of kidney disease have shown it to attenuate renal and cardiac dysfunction. In a mouse model of IgA nephropathy, Atrasentan was shown to reverse the expansion of failed repair proximal tubular epithelial cells, an effect not observed with ACE inhibition. Clinically, Atrasentan has demonstrated significant reductions in proteinuria in patients with IgA nephropathy and diabetic kidney disease. Zibotentan has been investigated primarily in oncology, but preclinical studies have demonstrated its ability to inhibit ET-1-mediated cellular processes. A combination of Zibotentan and Dapagliflozin has shown significant albuminuria reduction in patients with chronic kidney disease.
-
Renin-Angiotensin System (RAS) Inhibitors (ACE Inhibitors and ARBs): These are established therapies for diabetic nephropathy. Both ACE inhibitors and ARBs have been shown to effectively lower blood pressure and slow the progression of renal disease in hypertensive diabetic patients. While both classes target the RAS, ACE inhibitors have demonstrated a modest advantage in reducing cardiovascular and all-cause mortality in some studies, whereas ARBs may be better tolerated by some patients and show greater benefit in advanced chronic kidney disease.
Experimental Protocols
Streptozotocin-Induced Diabetic Rat Model (as used in this compound studies)
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Diabetes: A single intraperitoneal or intravenous injection of streptozotocin (STZ), dissolved in a citrate buffer, is administered. Doses can range from 30 mg/kg to 60 mg/kg depending on the desired severity of diabetes.
-
Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose levels typically above 250 mg/dL are considered diabetic.
-
Treatment: this compound (e.g., 300 mg/kg/day) or vehicle is administered orally via gavage for a specified period (e.g., 6 weeks).
-
Outcome Measures: Throughout the study, parameters such as body weight, blood glucose, plasma insulin, and urinary albumin excretion are measured. At the end of the study, tissues such as the kidneys and corpora cavernosa can be collected for histological and molecular analysis (e.g., Western blotting, immunohistochemistry).
Clinical Trial Protocol for this compound in Diabetic Nephropathy (Summary)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, 2-period crossover study.
-
Patient Population: Hypertensive patients with type 2 diabetes and macroalbuminuria, often already on a stable dose of an ACE inhibitor or ARB.
-
Treatment: Patients receive both this compound (e.g., 125 mg twice daily) and a placebo for a defined period (e.g., 4 weeks each), separated by a washout period.
-
Primary Endpoint: The primary outcome is typically the change in 24-hour urinary albumin excretion rate.
-
Secondary Endpoints: These may include changes in blood pressure, glomerular filtration rate (GFR), and renal plasma flow.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and its alternatives.
Caption: Urotensin-II Signaling Pathway and Point of this compound Intervention.
Caption: Endothelin Signaling Pathway and Points of Intervention.
References
Palosuran Shows No Significant Impact on Insulin Secretion Compared to Placebo in Type 2 Diabetes
A comprehensive review of a key clinical trial reveals that Palosuran, a selective urotensin-II receptor antagonist, did not demonstrate a statistically significant effect on insulin secretion or sensitivity in patients with Type 2 diabetes when compared to a placebo. This guide provides an objective comparison based on the available experimental data, detailing the study's methodology and presenting the quantitative outcomes for researchers, scientists, and drug development professionals.
A pivotal double-blind, placebo-controlled, randomized, crossover study investigated the effects of this compound on insulin and glucose regulation in 20 diet-treated patients with Type 2 diabetes mellitus.[1] The findings from this proof-of-concept trial indicate that antagonism of the urotensin-II system with this compound does not influence insulin secretion or sensitivity in this patient population.[1]
Quantitative Data Summary
The primary endpoint of the study was the second-phase insulin response during a hyperglycaemic glucose clamp. The results showed no significant difference between this compound and placebo.[1] Similarly, other key measures of insulin secretion and sensitivity, including first-phase insulin response, insulin levels during a meal tolerance test, and the homeostasis model assessment-insulin resistance (HOMA-IR) score, were unaffected by this compound treatment.[1][2]
| Parameter | This compound vs. Placebo (Paired Difference) | 95% Confidence Interval | Outcome |
| Second-Phase Insulin Response (Hyperglycaemic Clamp) | -1.8 µU/mL | -7.8, 4.2 | No significant effect |
| First-Phase Insulin Response (Hyperglycaemic Clamp) | Not specified | Not specified | No effect detected |
| Insulin Secretion (Meal Tolerance Test) | Not specified | Not specified | No effect detected |
| Blood Glucose Levels (Meal Tolerance Test) | Not specified | Not specified | No effect detected |
| HOMA-IR Score | Not specified | Not specified | No effect detected |
Experimental Protocols
The clinical trial employed rigorous methodologies to assess the impact of this compound on glucose and insulin metabolism.
Study Design: A double-blind, placebo-controlled, randomized, crossover study involving 20 patients with Type 2 diabetes managed by diet.
Treatment: Participants received 4 weeks of oral treatment with either 125 mg of this compound or a placebo, administered twice daily (b.i.d.).
Assessment Methods:
-
Hyperglycaemic Glucose Clamp: This technique was used to assess both first-phase and second-phase insulin secretion in response to a controlled elevation of blood glucose levels.
-
Meal Tolerance Test: The effect of this compound on insulin secretion and blood glucose levels under more physiological conditions was evaluated after a standardized meal.
-
Homeostasis Model Assessment-Insulin Resistance (HOMA-IR): This calculation was used to estimate insulin resistance.
-
Daily Blood Glucose Monitoring: Patients performed self-monitoring of their blood glucose levels throughout the study period.
-
Pharmacokinetic Analysis: Plasma concentrations of this compound were measured on the final day of treatment to determine its pharmacokinetic profile.
Signaling Pathway and Experimental Workflow
This compound acts as an antagonist to the urotensin-II (U-II) receptor (UT). U-II is a potent vasoconstrictor peptide, and its receptor is a G-protein coupled receptor (GPCR). The signaling cascade initiated by U-II binding to its receptor is thought to play a role in various physiological processes. However, in the context of insulin secretion in humans with Type 2 diabetes, blocking this receptor with this compound did not produce a measurable effect.
Below are diagrams illustrating the proposed (though not clinically demonstrated for insulin secretion in humans) signaling pathway of the urotensin-II receptor and the experimental workflow of the clinical trial.
Caption: Proposed Urotensin-II Receptor Signaling Pathway.
Caption: Experimental Workflow of the this compound Clinical Trial.
Contrasting Preclinical Data
It is noteworthy that some preclinical studies in diabetic rat models have suggested a role for the urotensin-II system in insulin secretion. In these animal models, this compound was shown to decrease serum glucose and increase insulin in response to a glucose load. However, the findings from the human clinical trial did not replicate these effects, suggesting a potential species-specific difference in the function of the urotensin-II system. The in vitro activity of this compound is also reported to be significantly greater on the human urotensin-II receptor compared to the rat receptor.
Conclusion
Based on the available human clinical trial data, this compound does not have a significant effect on insulin secretion or sensitivity when compared to a placebo in diet-controlled Type 2 diabetes patients. While preclinical data in animal models suggested a potential role for the urotensin-II system in insulin regulation, these findings have not been translated to a clinical benefit in humans in the study reviewed. Further research may be needed to explore other potential therapeutic applications of urotensin-II receptor antagonism.
References
- 1. Effect of the urotensin-II receptor antagonist this compound on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the urotensin-II receptor antagonist this compound on secretion of and sensitivity to insulin in patients with Type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Palosuran: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Palosuran are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the responsible management of this compound waste, reinforcing our commitment to being your preferred partner in laboratory safety and chemical handling.
Disclaimer: This document provides guidance based on general best practices for chemical waste disposal. It is not a substitute for the official Safety Data Sheet (SDS) for this compound. Always obtain and meticulously follow the specific instructions provided in the SDS from your supplier and adhere to your institution's environmental health and safety (EHS) protocols.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to be familiar with its properties and the necessary safety precautions.
Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Storage and Stability
Proper storage is critical to maintaining the integrity of this compound and ensuring safety.
| Parameter | Guideline | Source |
| Storage Temperature (Solid) | Store at -20°C. | [1] |
| Storage of Stock Solutions | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles. | [2] |
| Solubility | Soluble in DMSO (≥8.95 mg/mL with gentle warming). | [1] |
Step-by-Step this compound Disposal Protocol
All materials contaminated with this compound must be treated as chemical waste and disposed of through an approved waste management facility. Under no circumstances should this compound waste be disposed of in regular trash or down the drain.
-
Waste Segregation:
-
Solid Waste: Place all contaminated solid materials, such as gloves, weigh boats, pipette tips, and paper towels, into a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous chemical waste container. Ensure the container is made of a compatible material (e.g., high-density polyethylene).
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Container Management:
-
Use only approved, leak-proof containers for this compound waste.
-
Clearly label each waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS office.
-
Keep waste containers securely sealed when not in immediate use.
-
-
Request for Disposal:
-
Once a waste container is full, or before the accumulation time limit set by your institution is reached, follow your established procedures for requesting a hazardous waste pickup from your EHS department or a licensed contractor.
-
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined above.
-
Contain the Spill: For liquid spills, use an absorbent material (e.g., spill pads, vermiculite) to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.
-
Collect the Waste: Carefully scoop the absorbed material or spilled solid into a designated hazardous waste container. Use non-sparking tools if this compound is in a flammable solvent.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, as recommended by your institution's safety protocols.
-
Dispose of Cleanup Materials: Collect all cleaning materials (e.g., wipes, absorbent pads) and place them in the hazardous waste container.
-
Final Disposal: Seal and label the hazardous waste container containing the spill cleanup materials and arrange for its disposal through your EHS office.
Experimental Protocols and Signaling Pathways
This compound is a potent and selective antagonist of the human urotensin-II (U-II) receptor.[3] U-II is a cyclic peptide and one of the most potent vasoconstrictors identified.[3] The U-II/UT receptor system is implicated in various cardiovascular functions. The binding of U-II to its G protein-coupled receptor (UT receptor) activates downstream signaling pathways.
Caption: Mechanism of Action of this compound as a Urotensin-II Receptor Antagonist.
Caption: Workflow for the Proper Disposal of this compound Waste.
References
- 1. raybiotech.com [raybiotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology of the urotensin-II receptor antagonist this compound (ACT-058362; 1-[2-(4-benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea sulfate salt): first demonstration of a pathophysiological role of the urotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Palosuran
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, storage, and disposal of Palosuran (also known as ACT-058362), a potent and selective urotensin II receptor antagonist used in research. The information herein is compiled to ensure the safety of laboratory personnel and to maintain compliance with standard research protocols.
Compound Information
This compound is a nonpeptidic, orally active antagonist of the human urotensin-II receptor. It is supplied as a solid and is intended for research use only. It is not for personal or clinical consumption[1].
| Identifier | Value |
| IUPAC Name | 1-[2-(4-benzyl-4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylquinolin-4-yl)urea |
| Molecular Formula | C25H30N4O2 |
| CAS Number | 540769-28-6 |
| Physical Appearance | Solid[1] |
Personal Protective Equipment (PPE)
Due to the absence of a comprehensive Safety Data Sheet (SDS), it is crucial to handle this compound with a high degree of caution, assuming it may be hazardous. The following PPE is mandatory when handling the compound in solid or solution form:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Storage Period |
| Solid | -20°C | Not specified |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[2] |
Note: For in vivo studies, specific solvent preparations are available, and their storage conditions should be followed as per the supplier's instructions[2].
Handling Procedures
Workflow for Handling Solid this compound
Caption: Workflow for the safe handling and preparation of this compound solutions.
Spill Management
In the event of a spill:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Clean: Wearing appropriate PPE, carefully collect the contained material into a sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and water.
Disposal Plan
As this compound is a research chemical with an incomplete toxicological profile, all waste must be treated as hazardous.
Workflow for this compound Waste Disposal
Caption: Procedural steps for the safe disposal of this compound waste.
Disposal Guidelines:
-
Do not dispose of this compound down the drain or in regular trash.
-
All contaminated materials (e.g., pipette tips, tubes, gloves) should be disposed of as hazardous waste.
-
Follow your institution's specific guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance on proper disposal procedures, which typically involve incineration.
Experimental Protocols
While specific experimental protocols will vary, the following general steps for preparing this compound for in vitro studies are based on available data:
Protocol: Preparation of this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate vials and pipettes
-
-
Procedure:
-
Under a chemical fume hood, weigh the desired amount of solid this compound.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, dissolve 4.1853 mg of this compound (MW = 418.53 g/mol ) in 1 mL of DMSO.
-
Vortex gently until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
